molecular formula C15H18O2 B1218255 Cacalol CAS No. 24393-79-1

Cacalol

Cat. No.: B1218255
CAS No.: 24393-79-1
M. Wt: 230.3 g/mol
InChI Key: OUFUBABGIIEJNV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cacalol is a natural sesquiterpene isolated from plants such as Psacalium decompositum and Cacalia delphiniifolia . This compound is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses in humans. This compound has demonstrated significant bioactive potential in scientific studies, showing promise particularly in the field of oncology research. Its core research value lies in its multi-faceted anti-cancer properties. In studies on breast cancer cells, this compound was shown to induce apoptosis by modulating the Akt-SREBP-FAS signaling pathway, which blocks the expression of the fatty acid synthase (FAS) gene . Furthermore, a 2025 study has provided a deeper mechanistic insight, revealing that under the high oxidative stress conditions found in cancer cells, this compound is converted into an oxidized form, methylenecyclohexadienone (MTC) . This metabolite acts as a covalent inhibitor by irreversibly binding to Cys347 in α-tubulin, thereby inhibiting tubulin polymerization and disrupting the microtubule network critical for cell division . Research has also indicated that this compound can work synergistically with other chemotherapeutic agents like Taxol and cyclophosphamide, potentially helping to overcome chemo-resistance . Beyond its activity in breast cancer models, derivatives of this compound, such as this compound Acetate, have exhibited potent antiproliferative, pro-apoptotic, and anti-migratory effects in in vitro models of cervical cancer . The compound also possesses documented anti-inflammatory and antioxidant activities, making it a versatile molecule for investigating various biochemical pathways . Researchers can utilize this compound as a novel chemical tool to study programmed cell death, cytoskeleton dynamics, and the role of reactive oxygen species (ROS) in cancer biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFUBABGIIEJNV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947263
Record name 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-79-1
Record name Cacalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture and Biological Interactions of Cacalol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure, properties, and biological activities of Cacalol, a naturally occurring sesquiterpene. The document is intended to serve as a comprehensive resource, detailing its molecular characteristics, methods for its synthesis, and its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation.

Chemical Identity and Structure of this compound

This compound is a sesquiterpene that has been isolated from various plant species, including those of the Cacalia and Psacalium genera.[1][2] Its chemical structure is characterized by a naphthofuran skeleton. The precise arrangement of atoms and bonds is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][3]benzofuran-9-ol[4]
SMILES CC1=COC2=C(C)C3=C(C2=C1O)CCC[C@@H]3C[4]
InChI InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1[4]
Molecular Formula C₁₅H₁₈O₂[4]
Molecular Weight 230.30 g/mol [4]

2D Chemical Structure:

this compound Chemical Structure

Spectroscopic Data

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationSolvent
7.24–7.22m1HCDCl₃
4.78s1HCDCl₃
3.24–3.01m1HCDCl₃
Note: This represents a partial dataset as reported in the literature.[2] A full assignment of all protons requires further spectroscopic analysis.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. One concise seven-step synthesis proceeds with an overall yield of 21-25%. The key steps are outlined below:

Experimental Workflow for this compound Synthesis

G A Ortho-lithiation of 4-methylanisole B Alkylation with 5-iodo-1-pentene A->B C Intramolecular Friedel-Crafts alkylation B->C D Formylation C->D E Baeyer-Villiger oxidation and hydrolysis D->E F Alkylation with chloroacetone E->F G Cyclodehydration F->G H Deprotection G->H I This compound H->I G cluster_0 Cell Membrane PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation SREBP1 SREBP-1 pAkt->SREBP1 Activates FAS FAS Gene Expression SREBP1->FAS Promotes Apoptosis Apoptosis FAS->Apoptosis Inhibition of FAS leads to This compound This compound This compound->pAkt Inhibits

References

Cacalol: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the sesquiterpene cacalol, a molecule of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document details the primary plant sources, methodologies for its extraction and purification, and relevant quantitative data to support research and development efforts.

Principal Natural Sources of this compound

This compound is a naturally occurring furanoeremophilane sesquiterpene predominantly found in species belonging to the Asteraceae family. The primary plant sources identified for the isolation of this compound are the roots and rhizomes of Psacalium decompositum and various species of the genus Cacalia.

Table 1: Summary of Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) UtilizedGeographic Origin
Psacalium decompositumAsteraceaeRoots and Rhizomes[1][2]Northern Mexico, Arizona (USA), New Mexico (USA)[3]
Cacalia delphiniifoliaAsteraceaeNot specified in detailTraditional Asian herbal plant[4][5]
Ligularia tsangchanensisAsteraceaeNot specified in detailNot specified
Cacalia hastataAsteraceaeNot specified in detailJapan[2]

This compound often co-occurs with structurally related sesquiterpenes, such as cacalone, within these plant matrices.[1][2] The concentration and composition of these compounds may vary depending on the geographical location, season of harvest, and specific chemotype of the plant.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from methodologies described in the scientific literature.

General Extraction and Fractionation Workflow

The initial step involves the extraction of dried and powdered plant material with an organic solvent. A common approach utilizes a non-polar solvent to selectively extract sesquiterpenes and other lipophilic compounds.

G plant_material Dried & Powdered Plant Material (Roots & Rhizomes) extraction Soxhlet Extraction (n-Hexane) plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract fractionation Silica Gel Column Chromatography concentrated_extract->fractionation fractions Eluted Fractions fractionation->fractions tlc TLC Analysis fractions->tlc pooling Pooling of This compound-Rich Fractions tlc->pooling pure_this compound Purified this compound pooling->pure_this compound

Figure 1. General workflow for the extraction and isolation of this compound.
Detailed Extraction Protocol

  • Preparation of Plant Material : The roots and rhizomes of the source plant (e.g., Psacalium decompositum) are air-dried at room temperature and then finely ground to a powder.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with n-hexane using a Soxhlet apparatus. This method is effective for extracting non-polar compounds like this compound.

  • Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Purification of this compound from the crude extract is typically achieved through column chromatography.

  • Column Preparation : A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a slurry method with n-hexane.

  • Sample Loading : The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution : The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent such as ethyl acetate. The specific gradient will depend on the complexity of the crude extract.

  • Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. A standard of pure this compound, if available, should be used for comparison.

  • Pooling and Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated. If necessary, further purification can be achieved by recrystallization or by using high-performance liquid chromatography (HPLC).

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anticancer effects in breast cancer cells through the modulation of the Akt-SREBP-FAS signaling pathway.[4][5] This pathway is crucial for lipogenesis, which is often upregulated in cancer cells to support rapid proliferation.

G Akt Akt SREBP SREBP Akt->SREBP FAS FAS (Fatty Acid Synthase) SREBP->FAS Apoptosis Apoptosis FAS->Apoptosis Inhibition of FAS leads to This compound This compound This compound->Akt

References

The Putative Biosynthesis of Cacalol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol is a furanoeremophilane-type sesquiterpenoid found in various plant species of the Asteraceae family, notably in the genera Psacalium and Cacalia.[1][2][3] This molecule has garnered significant interest due to its diverse reported biological activities, including anti-inflammatory, antioxidant, and antihyperglycemic properties.[4][5][6] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the current knowledge on the biosynthesis of related eremophilane sesquiterpenoids to propose a putative pathway for this compound formation in plants. This document provides a technical overview of the proposed enzymatic steps, key intermediates, and the experimental methodologies required to validate this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenoids, originates from the central precursor farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of the characteristic eremophilane skeleton of this compound is hypothesized to proceed through a series of enzymatic reactions, primarily catalyzed by a terpene synthase and subsequent modifying enzymes, such as cytochrome P450 monooxygenases (P450s).

Cyclization of Farnesyl Diphosphate (FPP)

The initial and committing step in this compound biosynthesis is the cyclization of the linear C15 precursor, FPP. It is proposed that an eremophilene synthase, a type of sesquiterpene synthase (TPS), catalyzes this intricate cyclization. The reaction is thought to proceed through a germacrenyl cation intermediate, followed by a 1,2-hydride shift and a subsequent cyclization and rearrangement to form the eremophilane carbocation. Deprotonation of this carbocation would then yield the stable hydrocarbon intermediate, (+)-eremophilene. While a specific eremophilene synthase has been characterized in fungi, the corresponding enzyme in this compound-producing plants remains to be identified.

Hydroxylation and Oxidative Modifications

Following the formation of the eremophilane skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known to be key players in the diversification of terpenoid structures in plants.[7][8] For this compound biosynthesis, it is proposed that a sequence of hydroxylation and oxidation reactions occur on the eremophilene backbone. One of the key steps is the hydroxylation at the C8 position of the eremophilane ring.

Furan Ring Formation

A defining feature of this compound is its furan ring. The formation of this ring is likely a late-stage event in the biosynthetic pathway. It is hypothesized that the isopropyl side chain of an eremophilane intermediate undergoes a series of enzymatic modifications, including hydroxylation and oxidation, to form a precursor that can cyclize to generate the furan moiety. This type of reaction is often catalyzed by P450s or dehydrogenases.

Visualizing the Proposed Biosynthesis Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound from FPP.

This compound Biosynthesis Pathway cluster_cyclization Cyclization cluster_modification Oxidative Modifications FPP Farnesyl Diphosphate (FPP) Eremophilane_Cation Eremophilane Carbocation FPP->Eremophilane_Cation Eremophilene Synthase Eremophilene (+)-Eremophilene Eremophilane_Cation->Eremophilene Hydroxylated_Intermediate Hydroxylated Eremophilene Intermediate Eremophilene->Hydroxylated_Intermediate Cytochrome P450s Furan_Precursor Furan Ring Precursor Hydroxylated_Intermediate->Furan_Precursor Cytochrome P450s/ Dehydrogenases This compound This compound Furan_Precursor->this compound Cyclization

Caption: A proposed biosynthetic pathway for this compound from Farnesyl Diphosphate (FPP).

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To advance the understanding of this pathway, future research should focus on obtaining the following quantitative information:

ParameterDescriptionImportance
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for the key enzymes (Eremophilene synthase, P450s) with their respective substrates.Determines the efficiency and substrate affinity of the enzymes, crucial for metabolic engineering efforts.
Metabolite Concentrations Quantification of this compound and its proposed intermediates in different tissues and developmental stages of producing plants.Provides insights into the metabolic flux and potential regulatory points within the pathway.
Gene Expression Levels Relative or absolute quantification of the transcripts encoding the biosynthetic enzymes in various plant tissues.Correlating gene expression with metabolite accumulation can help identify the relevant biosynthetic genes.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of several key experimental techniques. Below are detailed methodologies for the characterization of the proposed enzymes.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the eremophilene synthase and cytochrome P450s involved in this compound biosynthesis from a this compound-producing plant (e.g., Psacalium decompositum).

Workflow:

Gene Discovery Workflow Plant_Material Plant Material (e.g., Psacalium decompositum) RNA_Seq RNA Sequencing (Transcriptome Analysis) Plant_Material->RNA_Seq Bioinformatics Bioinformatic Analysis (Homology searches, Co-expression analysis) RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes (TPS, P450s) Bioinformatics->Candidate_Genes Cloning Gene Cloning (RT-PCR, RACE) Candidate_Genes->Cloning Functional_Characterization Functional Characterization Cloning->Functional_Characterization

Caption: Workflow for the identification and cloning of candidate genes for this compound biosynthesis.

Methodology:

  • Plant Material and RNA Extraction: Collect tissues from a this compound-producing plant known to accumulate the compound. Extract total RNA using a suitable kit, ensuring high quality and purity.

  • Transcriptome Sequencing (RNA-Seq): Perform deep sequencing of the transcriptome using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Identify candidate terpene synthase and P450 genes based on homology to known sesquiterpene synthases and P450s from other Asteraceae species.[9][10]

    • Perform co-expression analysis to identify genes that are coordinately expressed with known terpenoid biosynthesis genes.

  • Gene Cloning:

    • Design gene-specific primers based on the candidate gene sequences.

    • Amplify the full-length coding sequences from cDNA using reverse transcription-polymerase chain reaction (RT-PCR).

    • If necessary, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequences.

Functional Characterization of the Eremophilene Synthase

Objective: To confirm the enzymatic activity of the candidate terpene synthase and identify its product(s).

Methodology:

  • Heterologous Expression:

    • Clone the full-length coding sequence of the candidate TPS into an E. coli expression vector (e.g., pET28a).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification:

    • Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., MgCl2).

    • Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Identification:

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of (+)-eremophilene if available, or with published mass spectra.

Functional Characterization of Cytochrome P450s

Objective: To determine the function of the candidate P450s in the hydroxylation and modification of the eremophilene skeleton.

Methodology:

  • Heterologous Expression:

    • Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). Yeast is often preferred for P450 characterization.

  • In Vivo or In Vitro Assays:

    • In Vivo (Yeast): Feed the yeast culture expressing the P450 and CPR with the substrate (e.g., (+)-eremophilene).

    • In Vitro (Microsomes): Prepare microsomes from the yeast culture and perform enzyme assays by incubating the microsomes with the substrate, NADPH, and oxygen.

  • Product Analysis:

    • Extract the products from the yeast culture or the in vitro reaction.

    • Analyze the products by GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and further modified eremophilene derivatives.

    • The structure of the products can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.

Conclusion

The proposed biosynthetic pathway for this compound provides a rational framework for future research aimed at elucidating the precise enzymatic steps involved in its formation. The identification and characterization of the specific eremophilene synthase and cytochrome P450s from this compound-producing plants are critical next steps. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway. A thorough understanding of this compound biosynthesis will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.

References

Cacalol: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpene Cacalol, a natural product with significant therapeutic potential. The document details its core physical and chemical properties, outlines key experimental methodologies for its study, and visualizes its primary signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a sesquiterpene that has been isolated from various plant species, including Cacalia delphiniifolia, Psacalium decompositum, and Ligularia virgaurea[1][2][3][4]. It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][5].

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₈O₂[4][6]
Molecular Weight 230.30 g/mol [4]
Exact Mass 230.130679813 Da[4]
IUPAC Name (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol[4]
CAS Number 24393-79-1[4][6]
Appearance Solid powder[6]
Solubility Soluble in DMSO.[6]
Elemental Analysis C: 78.23%, H: 7.88%, O: 13.89%[6]

Experimental Protocols

This section details the methodologies employed in the isolation, synthesis, and biological evaluation of this compound, providing a framework for researchers to replicate and build upon existing studies.

Isolation of this compound

This compound has been successfully isolated from natural sources. A common procedure involves solvent extraction from the roots and rhizomes of plants like Psacalium decompositum.

  • Protocol: Hexane Extraction from Psacalium decompositum [5][7]

    • Plant Material Preparation: The roots and rhizomes of the plant are collected, dried, and ground into a fine powder.

    • Extraction: The powdered material is subjected to extraction with hexane.

    • Isolation: The resulting hexane extract contains a mixture of compounds, from which this compound and its related sesquiterpene, cacalone, are isolated using chromatographic techniques.

    • Identification: The structure and identity of the isolated this compound are confirmed through analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data[8].

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed[9]. A concise seven-step synthesis is outlined below.

  • Protocol: Concise Synthesis of (+/-)-Cacalol [10]

    • Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.

    • Intramolecular Friedel-Crafts Alkylation: The product from the previous step is treated to induce an intramolecular Friedel-Crafts alkylation, yielding 5-methoxy-1,8-dimethyltetralin.

    • Formylation: The tetralin derivative is formylated at the 6-position.

    • Baeyer-Villiger Oxidation and Hydrolysis: The formylated compound undergoes Baeyer-Villiger oxidation, and the resulting formate is hydrolyzed to produce 6-hydroxy-5-methoxy-1,8-dimethyltetralin.

    • Alkylation: The phenolic hydroxyl group is alkylated using chloroacetone.

    • Cyclodehydration: The resulting product undergoes cyclodehydration to form this compound methyl ether.

    • Deprotection: The final step involves the deprotection of the aryl methyl ether to yield this compound.

Biological Activity Assays

The therapeutic potential of this compound has been investigated through various biological assays.

  • Protocol: Anti-proliferative and Apoptosis Induction in Breast Cancer Cells [1][2][11]

    • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 35 µM) for specified time periods (e.g., 48 hours).

    • Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the protein expression levels of key signaling molecules such as FAS, SREBP-1, phospho-Akt (p-Akt), and total Akt. β-tubulin is typically used as a loading control.

    • qRT-PCR Analysis: To assess gene expression, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) for the FAS gene.

    • Apoptosis Detection: Apoptosis is quantified through methods such as TUNEL staining or flow cytometry analysis of cells stained with Annexin V and propidium iodide. Activation of key apoptotic proteins like DAPK2 and caspase 3 is also measured[1][2][3].

  • Protocol: Anti-inflammatory Activity Assessment [5][7]

    • TPA-Induced Mouse Ear Edema Model: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ears of mice to induce inflammation.

    • Treatment: this compound, dissolved in a suitable vehicle, is administered topically to the mouse ears. Indomethacin is often used as a positive control.

    • Evaluation: The anti-inflammatory effect is quantified by measuring the reduction in ear edema (e.g., by weighing ear punches) in the this compound-treated group compared to the control group. The activity is typically dose-dependent.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms. The most well-documented is its modulation of the Akt-SREBP-FAS signaling pathway in breast cancer cells[1][2]. Additionally, a novel mechanism involving the inhibition of tubulin polymerization has been described[12].

Modulation of the Akt-SREBP-FAS Pathway

In breast cancer cells, this compound significantly suppresses the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway[1]. This leads to a downstream reduction in the transcriptional activation of the Fatty Acid Synthase (FAS) gene[1][2]. The inhibition of FAS expression results in the induction of apoptosis through the activation of pro-apoptotic proteins DAPK2 and caspase 3[1][2][3].

Cacalol_Akt_SREBP_FAS_Pathway cluster_legend Legend This compound This compound Akt Akt (Protein Kinase B) This compound->Akt inhibits SREBP SREBP (Sterol Regulatory Element- Binding Proteins) Akt->SREBP FAS_gene FAS gene expression (Fatty Acid Synthase) SREBP->FAS_gene DAPK2 DAPK2 FAS_gene->DAPK2 Caspase3 Caspase 3 FAS_gene->Caspase3 Apoptosis Apoptosis DAPK2->Apoptosis Caspase3->Apoptosis key_inhibits Inhibition key_activates Activation key_inhibits_edge key_inhibits_edge->key_inhibits key_activates_edge key_activates_edge->key_activates

Caption: this compound's inhibition of the Akt-SREBP-FAS signaling pathway.

Inhibition of Tubulin Polymerization

A secondary mechanism of action for this compound involves its interaction with the tubulin-microtubule system[12]. In the highly oxidative environment characteristic of cancer cells, this compound is converted to an oxidized form, methylenecyclohexadienone[12]. This species then covalently binds to the Cys347 residue in α-tubulin. This irreversible binding inhibits tubulin polymerization, disrupts microtubule dynamics, and ultimately contributes to the anticancer effects of the compound[12].

Cacalol_Tubulin_Inhibition This compound This compound MTC Methylenecyclohexadienone (Oxidized this compound) This compound->MTC Oxidation Oxidant_Species Oxidant Species (e.g., ROS in cancer cells) Oxidant_Species->MTC Adduct MTC-α-tubulin Adduct MTC->Adduct Covalent Binding Alpha_Tubulin α-Tubulin (Cys347) Alpha_Tubulin->Adduct Polymerization Tubulin Polymerization Adduct->Polymerization inhibits Inhibition_Result Inhibition of Microtubule Formation Polymerization->Inhibition_Result

Caption: this compound's mechanism of tubulin polymerization inhibition.

References

Cacalol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalol, a sesquiterpene predominantly isolated from plants of the Psacalium genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and enzyme-inhibitory properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound is a naturally occurring furanosesquiterpene that has been traditionally used in folk medicine for various ailments.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a molecule with a wide spectrum of pharmacological effects. Its unique chemical structure contributes to its ability to interact with various biological targets, making it a promising candidate for further investigation and development as a therapeutic agent. This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[1][2] This activity is attributed, at least in part, to its ability to modulate key inflammatory pathways.

In Vivo Models

2.1.1. Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a classic method for evaluating acute inflammation. This compound has been shown to produce a dose-dependent inhibition of edema in this model.[1]

Table 1: Effect of this compound on Carrageenan-Induced Rat Paw Edema

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
This compoundVariesDose-dependent[1]
CacaloneVariesMore prominent than this compound[1]
Indomethacin10Positive Control[1]

2.1.2. 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

In the TPA-induced mouse ear edema model, both this compound and its related compound, cacalone, exhibited dose-dependent anti-inflammatory activity.[1]

Table 2: Effect of this compound on TPA-Induced Mouse Ear Edema

TreatmentDoseInhibition of Edema (%)Reference
This compoundVariesDose-dependent[1]
CacaloneVariesMost prominent[1]
Indomethacin-Positive Control[1]
Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

This compound acetate has been shown to exert its anti-inflammatory effect by regulating the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] It decreases the activity and expression of COX-2 mRNA, a key enzyme in the inflammatory cascade.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound Acetate This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds COX2 COX-2 mRNA Expression DNA->COX2 Induces

This compound's inhibition of the NF-κB pathway.

Antioxidant Activity

This compound is a potent antioxidant, demonstrating significant free radical scavenging and neuroprotective effects.[3][4]

In Vitro Antioxidant Assay

In a rat brain homogenate model, this compound exhibited potent antioxidative activity with a very low IC50 value.[3][4][5][6]

Table 3: Antioxidant Activity of this compound

Assay ModelParameterValueReference
Rat Brain HomogenateIC5040 nM[3][4][5][6]
Neuroprotective Effects

This compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, highlighting its potential as a neuroprotective agent.[3][4][6]

Cytotoxic and Anticancer Activity

This compound and its acetate derivative have demonstrated significant cytotoxic, antiproliferative, pro-apoptotic, and anti-migratory effects in various cancer cell lines.[7][8]

In Vitro Cytotoxicity

This compound acetate has been evaluated for its antiproliferative activity in HeLa cervical cancer cells.[7][8]

Table 4: Antiproliferative Activity of this compound Acetate

Cell LineCompoundIC50 (μM)Reference
HeLaThis compound Acetate102.72[7][8]
HeLaIndole-3-carbinol (I3C)150[7][8]
Mechanism of Anticancer Action

4.2.1. Induction of Apoptosis via Caspase-3 Activation

This compound acetate induces apoptosis in HeLa cells through the upregulation of caspase-3 expression.[7]

Apoptosis_Workflow This compound This compound Acetate HeLa HeLa Cancer Cells This compound->HeLa Treatment Caspase3 Caspase-3 Upregulation HeLa->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Leads to Akt_SREBP_FAS_Pathway This compound This compound PI3K_Akt PI3K/Akt Signaling This compound->PI3K_Akt Blocks SREBP1 SREBP1 PI3K_Akt->SREBP1 Activates FAS FAS Gene Expression SREBP1->FAS Regulates DAPK2_Casp3 DAPK2 & Caspase-3 Activation FAS->DAPK2_Casp3 Leads to Apoptosis Apoptosis DAPK2_Casp3->Apoptosis Induces

References

The Dawn of Cacalol: An In-depth Guide to its Early Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research of Cacalol, a sesquiterpenoid natural product that has garnered significant interest for its diverse biological activities. We explore its initial discovery, the crucial steps taken in its isolation and structural elucidation, and the early investigations into its therapeutic potential. This document aims to provide a comprehensive resource for researchers by presenting key data in a structured format, detailing seminal experimental methodologies, and visualizing the early understanding of its chemical relationships.

Introduction: From Traditional Remedy to Scientific Scrutiny

This compound was first brought to the attention of the scientific community through the study of medicinal plants utilized in traditional Mexican medicine. The roots of Psacalium decompositum (formerly Cacalia decomposita A. Gray), a plant belonging to the Asteraceae family, were traditionally used to treat a variety of ailments, including inflammation and cancer.[1][2] This ethnobotanical importance prompted chemists to investigate its chemical constituents, leading to the discovery of this compound and a family of related sesquiterpenoids.

Initial phytochemical investigations in the 1960s, spearheaded by researchers such as Romo and Joseph-Nathan, were pivotal in isolating and identifying this compound as a novel natural product. These early studies laid the groundwork for decades of research into its chemical synthesis and pharmacological properties.

Early Discovery and Isolation

The inaugural isolation of this compound was reported from the roots and rhizomes of Psacalium decompositum. Early extraction procedures, though not as refined as modern techniques, successfully yielded this compound for structural analysis. While the seminal 1966 publication by Correa and Romo does not specify the exact yield of this compound itself, a later study by Jiménez-Estrada et al. (2006) provides valuable quantitative insight into the abundance of this compound in its natural source.

Table 1: Quantitative Data from Early and Subsequent Isolation Studies

ParameterValueSource
Plant SourcePsacalium decompositum (A. Gray) H. Rob. & Brettell (syn. Cacalia decomposita A. Gray)Correa, J. & Romo, J. (1966)
Part UsedRoots and RhizomesJiménez-Estrada, M. et al. (2006)
Yield of this compound0.002% (of dried plant material)Jiménez-Estrada, M. et al. (2006)
Experimental Protocol: Isolation of this compound

The following protocol is based on the methodology described by Jiménez-Estrada et al. (2006), which reflects a more modern approach but is foundational for understanding the principles of this compound extraction.

Materials:

  • Dried and ground roots and rhizomes of Psacalium decompositum

  • Petroleum ether

  • Alumina (for column chromatography)

  • Pentane

  • Hexane

Procedure:

  • Extraction: The ground plant material (500 g) was extracted with petroleum ether at room temperature.

  • Concentration: The petroleum ether extract was concentrated under vacuum to yield a crude extract.

  • Chromatographic Fractionation: The concentrated extract was subjected to column chromatography on alumina (300 g).

  • Elution: The column was eluted with petroleum ether.

  • Crystallization: this compound was crystallized from a pentane-hexane solvent system to yield white crystals.

Structure Elucidation: A Journey into the Molecular Architecture

The determination of this compound's chemical structure was a significant achievement of its time, relying on a combination of classical chemical degradation methods and emerging spectroscopic techniques of the 1960s. The seminal 1966 paper by Correa and Romo in the journal Tetrahedron detailed the structural elucidation of this compound and its co-isolates, maturin, maturinin, maturone, and maturinone.[3][4]

The analytical toolkit of the era included techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in piecing together the furotetralin skeleton of this compound.

Table 2: Early Physical and Spectral Data for this compound

PropertyValueReference Context
Molecular FormulaC15H18O2Deduced from combustion analysis and early mass spectrometry.
Melting Point91-92 °CJiménez-Estrada, M. et al. (2006)
Spectroscopic DataIR, UV, and early NMR spectra were key to identifying the furan ring, the hydroxyl group, and the tetralin core.General knowledge of 1960s analytical techniques.
Logical Workflow for Structure Elucidation

The process of determining the structure of this compound in the 1960s can be visualized as a logical workflow, starting from the isolated compound and culminating in the confirmed chemical structure.

A Isolation of this compound from Psacalium decompositum B Elemental Analysis & Molecular Weight Determination A->B C Spectroscopic Analysis (IR, UV, early NMR) A->C D Chemical Degradation Studies A->D E Identification of Functional Groups (Hydroxyl, Furan Ring) B->E C->E F Elucidation of the Carbon Skeleton (Furotetralin Core) D->F G Proposed Structure of this compound E->G F->G H Chemical Synthesis (for structural confirmation) G->H I Confirmed Structure of this compound H->I

Caption: Logical workflow for the structure elucidation of this compound in the 1960s.

Early Biological Investigations

While much of the extensive research into this compound's biological activity, particularly its anticancer and anti-inflammatory properties, has been conducted in more recent decades, the traditional use of Psacalium decompositum suggested its therapeutic potential from the outset. Early pharmacological screenings of plant extracts and their isolated constituents were becoming more common during the period of this compound's discovery.

Conclusion and Future Perspectives

The early research on this compound, from its isolation based on ethnobotanical leads to its structural elucidation using the analytical tools of the time, represents a classic chapter in the history of natural product chemistry. The foundational work of pioneers like Romo and his collaborators not only unveiled a novel molecular entity but also paved the way for the subsequent discovery of its promising anti-inflammatory, antioxidant, and anticancer activities. This guide provides a structured overview of this seminal research, offering a valuable historical and technical resource for scientists continuing to explore the therapeutic potential of this compound and its derivatives. The journey of this compound from a traditional remedy to a molecule of significant scientific interest underscores the enduring value of natural products in drug discovery and development.

References

Cacalol Derivatives: A Technical Guide to Their Core Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalol, a sesquiterpene primarily isolated from plants of the Psacalium genus, and its derivatives have emerged as a significant area of interest in pharmacognosy and medicinal chemistry. Possessing a unique furanonaphthol skeleton, these compounds exhibit a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core properties of this compound and its key derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on their effects on critical cellular signaling pathways implicated in various pathologies.

Introduction

This compound and its analogues are natural products that have been traditionally used in medicinal remedies.[1] Modern scientific investigation has begun to unravel the molecular basis for their therapeutic effects, revealing their potential as lead compounds in drug discovery programs. This document synthesizes the current understanding of these compounds, offering a valuable resource for researchers in the field.

Core Biological Activities and Properties

This compound and its derivatives have demonstrated a range of biological effects, with significant therapeutic implications.

Anti-inflammatory Activity

This compound and its acetate derivative exhibit significant anti-inflammatory properties.[2][3] Their mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[3]

Antioxidant Activity

As potent antioxidants, this compound and its derivatives can scavenge free radicals, which contributes to their protective effects against cellular damage.[4]

Anticancer Activity

The anticancer properties of this compound derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and its derivatives.

CompoundCell LineAssayIC50 ValueReference
This compound AcetateHeLaCytotoxicity102.72 µM[4]
MTC (Oxidized this compound)Tubulin PolymerizationInhibition43 µM (at 20 min)[6]
MTC (Oxidized this compound)Tubulin PolymerizationInhibition184 µM (at 40 min)[6]
MTC (Oxidized this compound)Tubulin PolymerizationInhibition467 µM (at 60 min)[6]

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition

Compound/ExtractModelDosageInhibition of Edema (%)Reference
This compound AcetateTPA-induced mouse ear edema-70.3%[3]
Hexane Extract of Psacalium decompositumCarrageenan-induced rat paw edema5.0 mg/kgSignificant[2]
Hexane Extract of Psacalium decompositumCarrageenan-induced rat paw edema10.0 mg/kgSignificant[2]

Table 2: In Vivo Anti-inflammatory Activity

Key Mechanisms of Action

Inhibition of the Akt-SREBP-FAS Signaling Pathway

This compound has been shown to suppress the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway.[5] This leads to the downregulation of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types, ultimately inducing apoptosis in cancer cells.[4][5]

Akt_SREBP_FAS_Pathway This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS Fatty Acid Synthase (FAS) SREBP->FAS promotes expression Apoptosis Apoptosis FAS->Apoptosis inhibits

This compound inhibits the pro-survival Akt-SREBP-FAS pathway.
Inhibition of Tubulin Polymerization

An oxidized form of this compound, methylenecyclohexadienone (MTC), has been identified as an inhibitor of tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a mechanism shared by several successful anticancer drugs.

Tubulin_Polymerization_Inhibition This compound This compound Oxidation Oxidation This compound->Oxidation MTC Methylenecyclohexadienone (MTC) Oxidation->MTC Tubulin Tubulin MTC->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerizes to CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubules->CellCycleArrest disruption leads to

Oxidized this compound (MTC) inhibits tubulin polymerization.

Experimental Protocols

Synthesis of (+/-)-Cacalol

A concise synthesis of racemic this compound has been reported with an overall yield of 21-25% over seven steps.[7]

Cacalol_Synthesis_Workflow cluster_start Starting Material cluster_steps Key Synthesis Steps cluster_product Final Product 4-methylanisole 4-methylanisole ortho_lithiation 1. Ortho-lithiation and Alkylation 4-methylanisole->ortho_lithiation friedel_crafts 2. Intramolecular Friedel-Crafts Alkylation ortho_lithiation->friedel_crafts formylation 3. Formylation friedel_crafts->formylation baeyer_villiger 4. Baeyer-Villiger Oxidation and Hydrolysis formylation->baeyer_villiger alkylation_cyclodehydration 5. Alkylation and Cyclodehydration baeyer_villiger->alkylation_cyclodehydration deprotection 6. Deprotection alkylation_cyclodehydration->deprotection This compound (+/-)-Cacalol deprotection->this compound

Workflow for the synthesis of (+/-)-Cacalol.

Detailed Steps: [7]

  • Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.

  • Intramolecular Friedel-Crafts Alkylation: The product from the previous step is cyclized to form 5-methoxy-1,8-dimethyltetralin.

  • Formylation: The tetralin derivative is formylated at the 6-position.

  • Baeyer-Villiger Oxidation and Hydrolysis: The formyl group is converted to a hydroxyl group via Baeyer-Villiger oxidation and subsequent hydrolysis.

  • Alkylation and Cyclodehydration: The resulting phenol is alkylated with chloroacetone, followed by cyclodehydration to yield this compound methyl ether.

  • Deprotection: The methyl ether is cleaved to afford the final product, this compound.

Tubulin Polymerization Assay

The effect of this compound derivatives on tubulin polymerization can be assessed using a turbidity-based spectrophotometric assay.[8][9]

Materials:

  • Purified tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]

  • GTP solution

  • Glycerol

  • Test compounds (this compound derivatives) and controls (e.g., paclitaxel, nocodazole)

  • Temperature-controlled microplate reader

Protocol: [8][9][10]

  • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Aliquot dilutions of the test compounds into a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).

  • Analyze the data by plotting absorbance versus time. The rate and extent of polymerization can be determined and compared between treated and control wells to calculate IC50 values.

Western Blot Analysis for Akt-SREBP-FAS Pathway

Protocol: [4]

  • Cell Culture and Treatment: Culture relevant cancer cells (e.g., MDA-MB231) and treat with various concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated Akt, SREBP, and FAS.

  • Detection: After washing, incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or β-tubulin) to determine the effect of this compound on the expression and phosphorylation status of the target proteins.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their multifaceted mechanisms of action, including the modulation of key signaling pathways and the disruption of the cytoskeleton, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic profiles, as well as comprehensive preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits. The detailed methodologies and data presented in this guide provide a solid foundation for such endeavors.

References

Spectroscopic and Mechanistic Insights into the Sesquiterpene Cacalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cacalol, a sesquiterpene natural product with significant therapeutic potential. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, a visualization of this compound's known signaling pathway is provided to contextualize its biological activity.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.23m1H
4.78s1H
3.12m1H

¹³C NMR Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
Data not availableSpecific IR absorption peaks for this compound are not detailed in currently accessible literature. General absorptions for a molecule of this type would include O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.
Mass Spectrometry (MS)
m/zDescription
Data not availableA full mass spectrum with fragmentation patterns for this compound is not readily available. The molecular weight of this compound is 230.30 g/mol , which would correspond to the molecular ion peak (M⁺) in an EI-MS spectrum.

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound and similar sesquiterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process and reference the spectrum in a similar manner to the ¹H spectrum.

2D NMR Experiments (Optional but Recommended): To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. Electron Ionization (EI) is a common ionization technique for this type of analysis.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature around 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C, holding for 1-2 minutes, and then ramping at 10-20 °C/min to a final temperature of 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: A typical mass range would be m/z 40-500.

    • Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C, respectively.

This compound Signaling Pathway

This compound has been shown to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway. The following diagram illustrates this proposed mechanism.[1][2]

Cacalol_Signaling_Pathway cluster_downstream Downstream Effects cluster_upstream Upstream Regulation This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Inhibition SREBP SREBP (Sterol Regulatory Element-Binding Protein) Akt->SREBP Activation FAS FAS (Fatty Acid Synthase) SREBP->FAS Transcriptional Activation Apoptosis Apoptosis FAS->Apoptosis Inhibition of Apoptosis

This compound's inhibitory effect on the Akt-SREBP-FAS pathway.

References

Cacalol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Sesquiterpene Cacalol for Drug Discovery and Development

[City, State] – This technical guide provides an in-depth analysis of this compound, a naturally occurring sesquiterpene with significant therapeutic potential. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical properties, biological activities, and mechanisms of action, with a focus on its anticancer and anti-inflammatory effects.

Core Chemical and Physical Data

This compound, a bioactive sesquiterpene, has been the subject of extensive research due to its promising pharmacological properties. Its fundamental chemical identifiers and properties are summarized below.

ParameterValueReference
CAS Number 24393-79-1[1]
Molecular Formula C₁₅H₁₈O₂[1][2]
Molecular Weight 230.31 g/mol [1]
Exact Mass 230.1307 u[1]
IUPAC Name (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol[1]

Biological Activity and Therapeutic Potential

This compound, originally isolated from plants of the Cacalia genus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation.

Anticancer Activity

Research has shown that this compound possesses potent anti-proliferative effects against various cancer cell lines, particularly breast and cervical cancer.[3] It induces apoptosis (programmed cell death) and can act synergistically with existing chemotherapeutic drugs like Taxol and cyclophosphamide, potentially overcoming chemoresistance.[1][4] A derivative, this compound acetate, has also shown significant antitumor activities, including the inhibition of cell growth and migration, and the induction of cell cycle arrest.[3][5]

Anti-inflammatory and Antioxidant Properties

This compound exhibits notable anti-inflammatory and antioxidant activities.[3] It has been identified as a potent free radical scavenger, which may contribute to its neuroprotective effects.[2]

Mechanism of Action: Signaling Pathway Modulation

This compound's anticancer effects are, in part, attributed to its ability to modulate specific cellular signaling pathways. A key mechanism involves the suppression of the Akt-SREBP-FAS signaling pathway.[1][4] This inhibition leads to a decrease in the expression of fatty acid synthase (FAS), a crucial enzyme in lipid biosynthesis that is often overexpressed in cancer cells.

Cacalol_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS Gene Expression SREBP->FAS promotes Apoptosis Apoptosis FAS->Apoptosis inhibition leads to

Caption: this compound's inhibition of the Akt-SREBP-FAS pathway.

Experimental Protocols

This section details key experimental methodologies used to evaluate the biological activity of this compound and its derivatives.

Cell Culture and Treatment

HeLa (cervical cancer) and breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4] For experiments, cells are treated with varying concentrations of this compound or this compound Acetate, with a vehicle control (e.g., DMSO) used in parallel.[3]

Cytotoxicity and Antiproliferative Assays

The cytotoxic effects of this compound can be determined using lactate dehydrogenase (LDH) assays, which measure membrane integrity.[3] Antiproliferative activity is commonly assessed using the crystal violet staining method or MTS assays, which quantify cell viability after a specific treatment period.[3][4]

Experimental_Workflow_Antiproliferation cluster_setup Experimental Setup cluster_assay Assay Start Seed Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (or vehicle control) Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Stain Crystal Violet Staining or MTS Reagent Incubate2->Stain Measure Measure Absorbance Stain->Measure Analyze Analyze Data (Cell Viability %) Measure->Analyze

Caption: Workflow for assessing antiproliferative activity.

Apoptosis Assay

The induction of apoptosis can be evaluated by detecting the activation of key proteins in the apoptotic cascade, such as caspase-3.[3] This is often achieved through immunocytochemistry, where cells are stained with an antibody specific to the active form of caspase-3 and visualized using fluorescence microscopy.[3]

Cell Migration Assay

The effect of this compound on cancer cell migration can be assessed using a wound-healing assay.[3] A scratch is made in a confluent monolayer of cells, and the rate of closure of this "wound" is monitored over time in the presence and absence of the compound.[6]

Synthesis and Isolation

This compound is a naturally occurring sesquiterpene found in plants like Cacalia delphiniifolia.[1][2] For research and development purposes, several total synthesis routes for this compound have been developed and reported in the literature, providing a reliable source of the compound for further studies.[7][8][9]

Conclusion

This compound presents a compelling profile as a bioactive compound with significant potential in oncology and inflammatory disease research. Its well-defined mechanism of action, involving the modulation of the Akt-SREBP-FAS signaling pathway, provides a solid foundation for its further development as a therapeutic agent. This guide offers a comprehensive summary of the current knowledge on this compound to aid researchers in their exploration of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cacalol from Psacalium decompositum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cacalol is a sesquiterpenoid found in Psacalium decompositum (family Asteraceae), a plant traditionally used in Mexican folk medicine. This document provides detailed methods for the extraction and purification of this compound for research and drug development purposes. The primary method described is based on conventional solvent extraction, which has been reported in the scientific literature. While specific data on modern extraction techniques for this compound is limited, a comparative overview is provided to inform methodological choices.

I. Comparison of Extraction Methods

The selection of an extraction method depends on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of the conventional method for this compound extraction alongside a qualitative comparison with modern techniques, based on general principles of sesquiterpene extraction.

Table 1: Comparison of this compound Extraction Methods

Method Principle Typical Solvents Reported Yield of this compound Advantages Disadvantages
Conventional Maceration Soaking the plant material in a solvent to dissolve target compounds.Petroleum Ether, Hexane[1]0.002% (from dried roots and rhizomes)[1]Simple, low-cost equipment.Time-consuming, large solvent consumption, potentially lower efficiency.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolNot reported for this compound.Faster extraction, reduced solvent usage, lower temperatures.Requires specialized equipment, potential for degradation of some compounds with high intensity sonication.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, increasing extraction efficiency.Ethanol, HexaneNot reported for this compound.Very fast, reduced solvent consumption, high efficiency.Requires microwave-transparent solvents, potential for localized overheating and degradation.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the solvent.Supercritical CO₂, often with a co-solvent like ethanol.Not reported for this compound."Green" solvent, highly selective, solvent-free final product.High initial equipment cost, may require optimization for polar compounds.

II. Experimental Protocols

The following protocol is a detailed description of the conventional maceration method for the extraction and purification of this compound from the roots and rhizomes of Psacalium decompositum.

Protocol 1: Conventional Maceration and Purification of this compound

1. Plant Material Preparation:

  • 1.1. Use dried roots and rhizomes of Psacalium decompositum.

  • 1.2. Grind the plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • 2.1. Place 500 g of the powdered plant material in a large container.

  • 2.2. Add a sufficient volume of petroleum ether to completely submerge the powder. A recommended starting solvent-to-solid ratio is 10:1 (v/w), which would be 5 L of petroleum ether for 500 g of plant material.

  • 2.3. Seal the container and allow it to macerate at room temperature for 24-72 hours with occasional agitation.

  • 2.4. Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • 2.5. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.

3. Column Chromatography Purification:

  • 3.1. Stationary Phase Preparation:

    • Use 300 g of neutral alumina (100-300 mesh) as the stationary phase.[1][2]

    • Prepare a slurry of the alumina in petroleum ether.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the alumina to settle, with a layer of solvent remaining above the stationary phase.

  • 3.2. Sample Loading:

    • Dissolve the crude extract in a minimal amount of petroleum ether.

    • Carefully load the dissolved extract onto the top of the alumina column.

  • 3.3. Elution:

    • Elute the column with petroleum ether.[1]

    • Collect fractions in a systematic manner (e.g., 50 mL per fraction).

  • 3.4. Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a petroleum ether/ethyl acetate (7:3) solvent system.[1]

    • Visualize the spots by spraying with a 1.0% ceric sulfate/H₂SO₄ solution and heating.[1]

    • Combine the fractions containing the compound with an Rf value of approximately 0.70, which corresponds to this compound.[1]

4. Crystallization:

  • 4.1. Evaporate the solvent from the combined pure fractions.

  • 4.2. Dissolve the residue in a minimal amount of a pentane-hexane mixture. The optimal ratio may require some experimentation, but a 1:1 ratio is a good starting point.

  • 4.3. Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate the formation of white crystals of this compound.[1]

  • 4.4. Collect the crystals by filtration and wash with a small amount of cold pentane.

  • 4.5. Dry the crystals in a desiccator. The expected melting point is 91–92 °C.[1]

III. Visualizations

Diagram 1: Workflow for this compound Extraction and Purification

G Start Dried & Powdered Psacalium decompositum Roots Maceration Maceration with Petroleum Ether Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Alumina Column Chromatography (Eluent: Petroleum Ether) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PureFractions Pure this compound Fractions FractionCollection->PureFractions Crystallization Crystallization (Pentane-Hexane) PureFractions->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

G cluster_0 Extraction cluster_1 Purification Plant_Material Plant Material (Psacalium decompositum) Crude_Extract Crude Extract Plant_Material->Crude_Extract Maceration (Petroleum Ether) Fractions This compound Fractions Crude_Extract->Fractions Column Chromatography (Alumina) Pure_this compound Pure this compound Fractions->Pure_this compound Crystallization (Pentane-Hexane)

Caption: Purification pathway from crude extract to pure this compound.

References

Application Note: HPLC Analysis of Cacalol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol is a bioactive sesquiterpene predominantly found in plant species of the genus Psacalium, such as Psacalium decompositum and Psacalium peltatum.[1][2] This natural compound has garnered significant interest within the scientific and pharmaceutical communities due to its notable antioxidant and anti-inflammatory properties.[2][3] As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This application note provides a detailed protocol for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be a reliable tool for the accurate quantification of this compound, ensuring reproducibility and precision in research and drug development settings.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A meticulous extraction process is paramount for the accurate quantification of this compound. The following protocol outlines an efficient method for extracting this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots and rhizomes of Psacalium decompositum)

  • Petroleum ether or n-hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.

  • Add 10 mL of petroleum ether or n-hexane to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 1.0 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for this compound Analysis

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B; 20-22 min: 90-70% B; 22-25 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

Note: The UV-Vis spectrum of this compound shows a significant absorbance around 280 nm, making this an appropriate wavelength for detection.

Data Presentation

The following table summarizes the validation parameters of the proposed HPLC method for the quantification of this compound. These values demonstrate the method's suitability for its intended purpose.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

The table below presents hypothetical quantitative data for the this compound content in different plant extracts, as would be determined using the described HPLC method.

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Psacalium decompositumRoots and Rhizomes5.2
Psacalium peltatumRoots3.8
Psacalium sp. (Sample A)Leaves1.5
Psacalium sp. (Sample B)Stems0.8

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Petroleum Ether/Hexane) plant_material->extraction 1. Add Solvent centrifugation Centrifugation extraction->centrifugation 2. Separate Solids evaporation Solvent Evaporation centrifugation->evaporation 3. Collect Supernatant reconstitution Reconstitution (Methanol) evaporation->reconstitution 4. Concentrate filtration Syringe Filtration (0.45 µm) reconstitution->filtration 5. Prepare for Injection hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship This compound This compound (Sesquiterpene) plant_source Plant Source (e.g., Psacalium decompositum) This compound->plant_source extraction Extraction plant_source->extraction purification Purification (Optional) extraction->purification hplc_analysis HPLC Analysis extraction->hplc_analysis purification->hplc_analysis quantification Quantification hplc_analysis->quantification application Applications quantification->application

Caption: Logical relationship from plant source to application.

References

Synthesis of Cacalol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Cacalol, a sesquiterpene natural product with notable biological activities. The presented methodology follows the concise seven-step synthesis developed by Kedrowski and Hoppe, which offers an overall yield of 21-25%.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic pathway are provided to ensure reproducibility and clarity.

Introduction

This compound is a furotetralin sesquiterpene originally isolated from plants of the Cacalia genus. It has garnered significant interest within the scientific community due to its diverse biological properties, including anti-inflammatory, antimicrobial, and antihyperglycemic activities. The efficient and reliable synthesis of this compound is crucial for further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship studies. This protocol details a robust and well-established synthetic route to (±)-Cacalol.

Synthetic Pathway Overview

The synthesis commences with the commercially available starting material, 4-methylanisole, and proceeds through a series of key transformations to construct the tetracyclic core of this compound. The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product 4-methylanisole 4-methylanisole Lithium Salt Lithium Salt 4-methylanisole->Lithium Salt 1. Ortho-lithiation Alkylated Anisole Alkylated Anisole Lithium Salt->Alkylated Anisole 2. Alkylation 5-methoxy-1,8-dimethyltetralin 5-methoxy-1,8-dimethyltetralin Alkylated Anisole->5-methoxy-1,8-dimethyltetralin 3. Intramolecular Friedel-Crafts Formylated Tetralin Formylated Tetralin 5-methoxy-1,8-dimethyltetralin->Formylated Tetralin 4. Formylation Hydroxy Tetralin Hydroxy Tetralin Formylated Tetralin->Hydroxy Tetralin 5. Baeyer-Villiger Oxidation & Hydrolysis Alkylated Phenol Alkylated Phenol Hydroxy Tetralin->Alkylated Phenol 6. Alkylation This compound Methyl Ether This compound Methyl Ether Alkylated Phenol->this compound Methyl Ether 7. Cyclodehydration This compound This compound This compound Methyl Ether->this compound 8. Demethylation Cacalol_Signaling This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS SREBP->FAS promotes transcription Apoptosis Apoptosis FAS->Apoptosis induces

References

Application Notes and Protocols for Utilizing Cacalol as an In Vitro Antioxidant Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol, a naturally occurring sesquiterpene, has demonstrated significant promise as a potent antioxidant agent. Its ability to scavenge free radicals and inhibit lipid peroxidation positions it as a compelling candidate for further investigation in the development of novel therapeutics targeting oxidative stress-mediated pathologies.[1] These application notes provide a comprehensive overview of the in vitro antioxidant properties of this compound, including detailed experimental protocols and quantitative data to guide researchers in their studies.

This compound's antioxidant activity is attributed to its capacity to act as a potent free radical scavenger, thereby reducing oxidative stress.[2] This activity is crucial in the context of diseases where oxidative damage is a key pathological feature, including cancer.[2]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing a clear comparison of its efficacy in different experimental models.

AssayModel SystemEndpointIC50 ValueReference
Lipid Peroxidation InhibitionRat Brain HomogenateInhibition of lipid peroxidation40 nM[1]
DPPH Radical ScavengingChemical AssayRadical ScavengingPotent Activity (Specific IC50 not reported in the provided search results)[1]

Note: While this compound is reported to have potent DPPH radical scavenging activity, a specific IC50 value was not available in the provided search results. Further studies are required to quantify this activity. Similarly, quantitative data for ABTS and ORAC assays are not yet available and represent a gap in the current research landscape.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate specific signaling pathways related to its antioxidant and cytoprotective effects.

Akt-SREBP-FAS Pathway

In the context of cancer, this compound's antioxidant activity is linked to its ability to modulate the Akt-SREBP-FAS signaling pathway. By inhibiting this pathway, this compound can suppress the growth of cancer cells, an effect that is, in part, attributed to the reduction of oxidative stress.[3]

Akt_SREBP_FAS_Pathway This compound This compound Akt Akt This compound->Akt inhibition Apoptosis Apoptosis This compound->Apoptosis SREBP SREBP Akt->SREBP FAS FAS SREBP->FAS transcriptional activation Cell_Growth Cell_Growth FAS->Cell_Growth Cell_Growth->Apoptosis inhibition

Caption: this compound inhibits the Akt-SREBP-FAS pathway.

Note on Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. While some natural compounds are known to activate this pathway, current research findings do not provide direct evidence of this compound's effect on Nrf2 activation or the expression of its downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx). This represents a key area for future investigation into the comprehensive antioxidant mechanism of this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound stock solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (without this compound) to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Cacalol_Sol This compound Solutions (various concentrations) Mix Mix this compound and DPPH Cacalol_Sol->Mix DPPH_Sol DPPH Solution (0.1 mM) DPPH_Sol->Mix Incubate Incubate 30 min (dark, room temp) Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another widely used method to determine the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color, which is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the this compound stock solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the control, add 10 µL of the solvent to 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of this compound to that of Trolox, a water-soluble vitamin E analog.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Cacalol_Sol This compound Solutions (various concentrations) Mix Mix this compound and ABTS•+ Cacalol_Sol->Mix ABTS_Radical ABTS Radical Solution ABTS_Radical->Mix Incubate Incubate 6 min (dark, room temp) Mix->Incubate Measure_Abs Measure Absorbance (734 nm) Incubate->Measure_Abs Calculate_TEAC Calculate % Scavenging and TEAC Measure_Abs->Calculate_TEAC

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

This compound exhibits significant in vitro antioxidant activity, primarily through free radical scavenging and inhibition of lipid peroxidation. Its ability to modulate the Akt-SREBP-FAS signaling pathway further underscores its potential as a therapeutic agent, particularly in cancer. However, to fully elucidate its antioxidant profile, further research is warranted. Specifically, quantitative determination of its efficacy in DPPH, ABTS, and ORAC assays is crucial. Moreover, investigating the direct effects of this compound on the Nrf2 signaling pathway and its downstream antioxidant enzymes will provide a more complete understanding of its cellular antioxidant mechanisms. These future studies will be instrumental in advancing the development of this compound as a novel antioxidant-based therapeutic.

References

Application Notes: Cacalol as a Potential Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cacalol is a sesquiterpene compound originally isolated from Psacalium decompositum, a plant used in traditional medicine.[1][2] Scientific research has identified this compound and its more stable derivative, this compound Acetate (CA), as potent bioactive molecules with significant anti-inflammatory and antioxidant properties.[1][3][4][5] These compounds have been shown to mitigate inflammatory responses in both in vitro and in vivo models, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides an overview of the anti-inflammatory effects of this compound, its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound Acetate (CA) involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes.

CA has been shown to intervene in this pathway by:

  • Inhibiting IκB-α Phosphorylation: It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4]

  • Suppressing p65 Phosphorylation: CA decreases the phosphorylation of the p65 subunit of NF-κB, which is critical for its activation and nuclear translocation.[3][4]

By inhibiting these upstream signaling events, CA effectively blocks the nuclear translocation of NF-κB, thereby reducing the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] Furthermore, it downregulates the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[3][4][6]

Beyond its anti-inflammatory effects, this compound is also a powerful antioxidant, demonstrating potent free radical scavenging activity, which may contribute to its therapeutic effects by reducing oxidative stress associated with inflammation.[1][7][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa IκBα p_IkBa p-IκBα p_IkBa->p65_p50 Releases p65/p50 p_IkBa->p_IkBa p_p65 p-p65 This compound This compound Acetate This compound->IKK Inhibits This compound->p65_p50 Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: this compound Acetate inhibits the LPS-induced NF-κB signaling pathway.

Data Presentation: Efficacy of this compound

The anti-inflammatory and antioxidant activities of this compound and its derivatives have been quantified in various studies. The data below summarizes key findings.

Table 1: In Vivo Anti-inflammatory Activity of this compound Acetate

Model Compound Administration Result Citation

| TPA-Induced Mouse Ear Edema | this compound Acetate (CA) | Topical | 70.3% inhibition of edema |[3][4] |

Table 2: In Vitro Antioxidant Activity of this compound

Assay Compound Efficacy Citation

| Rat Brain Homogenate Model | this compound | IC₅₀ of 40 nM |[7][8][9] |

Table 3: In Vivo Anti-inflammatory Activity of this compound and Cacalone

Model Compound Administration Key Finding Citation
Carrageenan-induced rat paw edema This compound Oral Significant edema reduction in the first hour [10]
Carrageenan-induced rat paw edema Cacalone Oral Dose-dependent edema reduction, highest at 5 hours [10]

| TPA-induced mouse ear edema | this compound & Cacalone | Topical | Dose-dependent inhibition of edema |[2] |

Experimental Protocols

The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound in vitro and in vivo.

In Vitro Anti-inflammatory Assays

This workflow outlines the key steps for assessing this compound's effects on cultured macrophages.

References

In Vitro Anti-cancer Activity of Cacalol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer activities of Cacalol, a natural sesquiterpene, and its derivative, this compound Acetate. The information compiled herein is intended to guide researchers in studying the anti-proliferative, pro-apoptotic, cytostatic, and anti-migratory effects of these compounds on various cancer cell lines.

Summary of Anti-Cancer Activities

This compound and its acetate derivative have demonstrated significant anti-cancer properties in vitro, primarily targeting breast and cervical cancer cell lines. The cytotoxic and anti-proliferative effects are well-documented, leading to cell cycle arrest and induction of apoptosis.

Data Presentation

The following tables summarize the quantitative data available on the anti-cancer activity of this compound and this compound Acetate.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compound AcetateHeLa (Cervical Cancer)Antiproliferative102.72 µM[1]
This compoundMCF-7 (Breast Cancer)AntiproliferativeData not available[2][3]
This compoundMDA-MB-231 (Breast Cancer)AntiproliferativeData not available[2][3]

While studies indicate a strong antiproliferative effect of this compound on MCF-7 and MDA-MB-231 cells, specific IC50 values are not explicitly stated in the reviewed literature.

Table 2: Cell Cycle and Apoptosis Modulation by this compound Acetate in HeLa Cells

ParameterEffectQuantitative DataReference
Cell CycleG2 Phase Arrest~28% of cells[1]
ApoptosisInduction via Caspase-3Upregulation of Caspase-3[1]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects through the modulation of specific signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.

This compound in Breast Cancer Cells

In breast cancer cells, this compound's primary mechanism of action involves the inhibition of the Fatty Acid Synthase (FAS) gene.[4] This is achieved through the suppression of the Akt-SREBP (sterol regulatory element-binding proteins) signaling pathway.[4] The inhibition of this pathway leads to the activation of pro-apoptotic proteins DAPK2 and caspase 3, ultimately resulting in apoptosis.[4]

G This compound This compound Akt Akt This compound->Akt inhibits SREBP1 SREBP1 Akt->SREBP1 activates FAS FAS SREBP1->FAS regulates transcription Apoptosis Apoptosis FAS->Apoptosis inhibition leads to DAPK2 DAPK2 Caspase3 Caspase3 Apoptosis->DAPK2 activates Apoptosis->Caspase3 activates G Cacalol_Acetate Cacalol_Acetate Cell_Cycle Cell_Cycle Cacalol_Acetate->Cell_Cycle induces G2 arrest Caspase3 Caspase3 Cacalol_Acetate->Caspase3 upregulates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment MTT_Assay MTT_Assay Treatment->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis_Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western_Blot IC50_Determination->Western_Blot

References

Cacalol Mechanism of Action in Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cacalol, a naturally occurring sesquiterpene, has demonstrated significant anti-proliferative and pro-apoptotic effects in breast cancer cells.[1][2] Its mechanism of action primarily involves the modulation of the Akt-SREBP-FAS signaling pathway, leading to the induction of apoptosis.[1][2] this compound has also been shown to work synergistically with conventional chemotherapeutic agents, suggesting its potential as a valuable component in combination therapies for breast cancer.[1][2] Furthermore, its inherent antioxidant properties may contribute to its anti-cancer activities. This document provides detailed application notes and protocols for studying the mechanism of action of this compound in breast cancer cell lines, specifically MCF-7 and MDA-MB-231.

Data Presentation

Table 1: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model
Treatment GroupDosage and AdministrationTumor Growth EffectReference
This compound30 mg/kg b.w., intraperitoneally, every 4 days for 3 weeksSignificantly suppressed tumor growth[1]
This compound (preventive)Oral administration prior to tumor implantationSignificantly delayed the onset of tumors[1]
This compound + Taxol (low dose)Combination treatmentSignificantly suppressed tumor growth[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP inhibits FAS FAS SREBP->FAS regulates transcription DAPK2 DAPK2 FAS->DAPK2 activates Caspase3 Caspase-3 DAPK2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in breast cancer cells.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment This compound Treatment Cell Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot ROS_Measurement ROS Measurement Treatment->ROS_Measurement Xenograft Xenograft Model (MDA-MB-231) Cacalol_Admin This compound Administration Xenograft->Cacalol_Admin Tumor_Monitoring Tumor Growth Monitoring Cacalol_Admin->Tumor_Monitoring IHC Immunohistochemistry Tumor_Monitoring->IHC

Caption: Experimental workflow for investigating this compound's mechanism of action.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MCF-7 (ATCC® HTB-22™): Estrogen receptor-positive human breast adenocarcinoma cell line.

    • MDA-MB-231 (ATCC® HTB-26™): Triple-negative human breast adenocarcinoma cell line.

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

    • MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Akt, p-Akt, SREBP-1, FAS, DAPK2, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model
  • Animal Model: Use 4- to 6-week-old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231-luc cells suspended in Matrigel into the mammary fat pad of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. For MDA-MB-231-luc cells, tumor growth can also be monitored using bioluminescent imaging.[1]

  • This compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound (30 mg/kg b.w.) or vehicle control intraperitoneally every 4 days for 3 weeks.[1]

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for FAS, DAPK2, and Ki-67).[1]

Measurement of Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the mechanism of action of this compound in breast cancer cells. By elucidating the molecular pathways affected by this compound, researchers can further validate its therapeutic potential and explore its application in combination with existing cancer therapies. The provided diagrams and tables serve as quick references for the key signaling events and experimental outcomes. Further investigation into the precise IC50 values of this compound in different breast cancer cell lines and more detailed quantitative analysis of its effects will be crucial for its development as a potential anti-cancer agent.

References

Application of Cacalol in Neuroprotective Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol, a naturally occurring sesquiterpene, has demonstrated significant potential as a neuroprotective agent. Its multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. These application notes provide a comprehensive overview of the current understanding of this compound's neuroprotective effects, detailed experimental protocols derived from published studies, and a summary of key quantitative data.

Application Notes

Background:

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and chronic neuroinflammation. This compound, isolated from plants of the Cacalia genus, has emerged as a promising therapeutic agent due to its ability to counteract these pathological processes.[1][2]

Mechanism of Action:

The neuroprotective effects of this compound are attributed to two primary mechanisms:

  • Potent Antioxidant Activity: this compound is a powerful free radical scavenger.[1][3] It effectively inhibits lipid peroxidation in brain tissue, a critical process in neuronal damage.[1] This antioxidant capacity helps to protect neurons from the cytotoxic effects of oxidative stress, such as that induced by excessive glutamate.[1][2] The presence of phenol and furan rings in its structure contributes to its high reactivity towards electrochemical oxidation.[1]

  • Anti-inflammatory Effects: this compound and its derivatives have been shown to possess anti-inflammatory properties.[4][5][6][7] Specifically, this compound acetate, a stable form of this compound, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][6] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thus mitigating neuroinflammation.[6]

Potential Therapeutic Applications:

The dual antioxidant and anti-inflammatory properties of this compound suggest its potential utility in the treatment of various neurodegenerative disorders where these processes are implicated, including:

  • Alzheimer's Disease

  • Parkinson's Disease

  • Ischemic Stroke

  • Other neurodegenerative conditions associated with oxidative stress and inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data from neuroprotective studies involving this compound.

ParameterModel SystemValueReference
IC50 for Antioxidative Activity Rat brain homogenate lipid peroxidation40 nM[1]
Inhibition of TPA-induced edema (this compound Acetate) Mouse ear70.3%[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Glutamate Toxicity

This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

1. Cell Culture:

  • Culture neuronal hybridoma N18-RE-105 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

3. Induction of Glutamate Toxicity:

  • Following pre-treatment, expose the cells to a neurotoxic concentration of L-glutamate (e.g., 5 mM) for 24 hours.
  • Include a vehicle control group (no this compound, no glutamate) and a glutamate-only control group.

4. Assessment of Cell Viability:

  • After the incubation period, assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar method.
  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Anti-inflammatory Assay in Microglia

This protocol evaluates the anti-inflammatory effects of this compound by measuring its ability to suppress the inflammatory response in microglial cells.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells (as a model for microglia) in DMEM supplemented with 10% FBS and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with different concentrations of this compound acetate for 1 hour.

3. Induction of Inflammation:

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
  • Include a vehicle control group and an LPS-only control group.

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.
  • Western Blot Analysis for NF-κB Pathway Proteins: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as IκB-α and the p65 subunit.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal or Microglial Cell Culture pre_treatment Pre-treatment with this compound cell_culture->pre_treatment induce_damage Induce Neurotoxicity (e.g., Glutamate, LPS) pre_treatment->induce_damage assessment Assess Neuroprotection/ Anti-inflammatory Effects induce_damage->assessment animal_model Animal Model of Neurodegeneration administer_this compound Administer this compound animal_model->administer_this compound behavioral_tests Behavioral and Cognitive Tests administer_this compound->behavioral_tests histopathology Histopathological and Biochemical Analysis behavioral_tests->histopathology

General experimental workflow for this compound neuroprotection studies.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) (e.g., from Glutamate Excitotoxicity) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation This compound This compound This compound->ROS Scavenges This compound->Lipid_Peroxidation Inhibits Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage

Antioxidant mechanism of this compound in neuroprotection.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Activation This compound This compound Acetate This compound->IKK Inhibits

References

Cacalol as a Potential Therapeutic Agent for Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol, a sesquiterpene primarily isolated from plants of the Asteraceae family, such as those from the genus Psacalium, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] These properties are highly relevant to the pathophysiology of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia and associated with oxidative stress and inflammation. While research into the direct antidiabetic effects of this compound is still emerging, preliminary studies on related compounds and extracts from its natural sources suggest a potential role in glucose regulation. Notably, sesquiterpenes from the Asteraceae family have been reported to increase insulin levels and exhibit hypoglycemic, anti-inflammatory, and antioxidant activities.[1][2]

This document provides a summary of the available data on this compound and its derivatives in the context of diabetes research. It also outlines detailed, generalized experimental protocols to guide further investigation into its mechanisms of action and therapeutic potential.

Data Presentation

Direct quantitative data on the effects of pure this compound on diabetes-related parameters is limited and, in some cases, conflicting. One study reported that while a water extract of Psacalium decompositum showed significant hypoglycemic effects, the isolated sesquiterpenoids, including this compound, did not demonstrate hypoglycemic activity in healthy mice.[3] Conversely, other sources indicate that this compound does possess antihyperglycemic properties and can increase insulin levels.[1][2][4] A study on this compound derivatives provides more specific, albeit preliminary, quantitative data.

Compound/ExtractAnimal ModelDoseKey FindingsReference
1:1 Mixture of 3-hydroxycacalolide and epi-3-hydroxycacalolideob/ob mice1.09 mmol/kgExhibited antihyperglycemic activity.[4]
Water Extract of Psacalium decompositumHealthy miceNot specifiedSignificantly reduced blood glucose.[5]
Water Extract of Psacalium decompositumMild alloxan-diabetic miceNot specifiedShowed significant hypoglycemic activity.[5]
This compound, Cacalone, MaturinHealthy miceNot specifiedDid not show a hypoglycemic effect in this study.[3]

Signaling Pathways

Based on the known antioxidant and anti-inflammatory properties of this compound and the established roles of the Nrf2 and AMPK signaling pathways in metabolic diseases, it is hypothesized that this compound may exert its potential antidiabetic effects through the modulation of these pathways.

Hypothesized Mechanism of Action of this compound in Diabetes

G cluster_0 Cellular Stress (Hyperglycemia, Oxidative Stress) cluster_2 Cellular Responses This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response Promotes Inflammation Reduced Inflammation Nrf2->Inflammation Inhibits Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antidiabetic potential of this compound. These are generalized protocols and may require optimization based on specific experimental conditions.

In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model

This protocol outlines a typical experiment to assess the effect of this compound on blood glucose levels in a chemically-induced diabetic mouse model.

G cluster_0 Phase 1: Induction of Diabetes cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Endpoint Analysis A1 Acclimatize Mice (e.g., C57BL/6J) A2 Induce Diabetes (e.g., Streptozotocin injection) A1->A2 A3 Confirm Hyperglycemia (Blood glucose > 250 mg/dL) A2->A3 B1 Randomize into Groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Positive Control (e.g., Metformin) A3->B1 B2 Daily Oral Administration of this compound or Controls B1->B2 B3 Monitor Blood Glucose and Body Weight B2->B3 C1 Perform Oral Glucose Tolerance Test (OGTT) B3->C1 C2 Collect Blood and Tissues (e.g., Pancreas, Liver, Muscle) C1->C2 C3 Analyze Insulin Levels, Lipid Profile, and Biomarkers C2->C3

Caption: Workflow for in vivo evaluation of this compound.

Methodology:

  • Animal Model: Use a standard diabetic mouse model, such as C57BL/6J mice with streptozotocin (STZ)-induced diabetes.

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer. Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., corn oil or a suitable solvent).

    • Group 2: this compound (low dose, e.g., 10 mg/kg).

    • Group 3: this compound (high dose, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Metformin, 150 mg/kg).

  • Administration: Administer this compound or control treatments orally via gavage daily for a specified period (e.g., 4-8 weeks).

  • Monitoring: Measure fasting blood glucose and body weight weekly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Sample Collection and Analysis: At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and cholesterol. Harvest tissues such as the pancreas, liver, and skeletal muscle for histological analysis and molecular studies (e.g., Western blotting for Nrf2 and AMPK pathway proteins).

In Vitro Glucose Uptake Assay in Muscle Cells

This protocol describes how to assess the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture: Culture L6 myoblasts in a suitable medium until they differentiate into myotubes.

  • Treatment: Treat the differentiated myotubes with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake Measurement:

    • Wash the cells and incubate them in a glucose-free medium.

    • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a short period (e.g., 30 minutes).

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence plate reader to quantify glucose uptake.

  • Data Analysis: Express the results as a percentage of glucose uptake relative to the vehicle control.

Western Blot Analysis of Nrf2 and AMPK Pathway Activation

This protocol details the steps to investigate the effect of this compound on the Nrf2 and AMPK signaling pathways in target tissues or cells.

G A Treat Cells/Tissues with this compound B Lyse Cells/Tissues and Quantify Protein A->B C SDS-PAGE (Separate Proteins by Size) B->C D Transfer Proteins to a Membrane C->D E Block Membrane D->E F Incubate with Primary Antibodies (e.g., p-AMPK, AMPK, Nrf2) E->F G Incubate with Secondary HRP-conjugated Antibody F->G H Detect with Chemiluminescence G->H I Analyze Band Intensity H->I

Caption: Western blot workflow for signaling pathway analysis.

Methodology:

  • Sample Preparation: Prepare protein lysates from this compound-treated cells or tissues harvested from the in vivo study.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, Nrf2, and a loading control like β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative protein expression and phosphorylation status.

Conclusion

The available evidence, though sparse, suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents for diabetes. Their known antioxidant and anti-inflammatory properties, coupled with preliminary data on antihyperglycemic activity, provide a strong rationale for exploring their mechanisms of action, particularly their potential to modulate the Nrf2 and AMPK signaling pathways. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in the context of diabetes. Further rigorous preclinical studies are essential to validate these initial findings and to determine the potential for this compound in drug development for diabetes and its complications.

References

Application Notes and Protocols for Formulating Cacalol in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Cacalol, a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties, for in vivo research applications. The protocols address the common challenge of poor aqueous solubility associated with sesquiterpenes to ensure consistent and effective delivery in animal models.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule, which often results in poor water solubility, a significant hurdle for achieving adequate bioavailability in in vivo studies.[1] To overcome this, various formulation strategies can be employed to enhance its solubility and stability in aqueous-based vehicles suitable for parenteral and oral administration. This compound has shown efficacy in mouse xenograft models when administered both intraperitoneally and orally.[2][3][4][5][6]

Table 1: Physicochemical and Biological Properties of this compound and its Acetate Derivative

PropertyValueCell Line/ModelReference
Chemical Formula C15H18O2-[7]
Molecular Weight 230.31 g/mol -[7]
Appearance Solid powder-[7]
Solubility Soluble in DMSO-[7]
IC50 (this compound Acetate) 102.72 μMHeLa[2]
Biological Activity Anti-inflammatory, Antioxidant, AnticancerVarious[2][8][9][10]

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility like this compound, several formulation approaches can be considered. The choice of strategy depends on the intended route of administration, the required dose, and the specific animal model.[11]

Table 2: Overview of Formulation Strategies

StrategyDescriptionKey ExcipientsSuitability
Co-solvents Using water-miscible organic solvents to increase the drug's solubility in the formulation.[11]DMSO, Ethanol, PEG 300, PEG 400Parenteral and oral
Surfactants Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[11]Tween® 80, Cremophor® ELParenteral and oral
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11]β-cyclodextrin, HP-β-CDParenteral and oral
Lipid-Based Systems Formulating the drug in lipids, which can enhance absorption.[11][12][13]Corn oil, Sesame oil, Labrasol®Oral

Experimental Protocols

The following are detailed protocols for preparing this compound formulations for intraperitoneal and oral administration in mice.

Protocol 1: Co-solvent/Surfactant-Based Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for delivering this compound systemically via intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Kolliphor® EL (Cremophor® EL) or Tween® 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex briefly. For example, prepare a 10 mg/mL stock solution.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing Kolliphor® EL (or Tween® 80) and sterile saline. A common ratio is 10% Kolliphor® EL in saline. For example, for 1 mL of vehicle, mix 100 µL of Kolliphor® EL with 900 µL of sterile saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically ≤5% of the total volume) to avoid toxicity.

    • For example, to prepare a final concentration of 1 mg/mL this compound, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the 10% Kolliphor® EL/saline vehicle. This results in a final DMSO concentration of 10%. If a lower DMSO concentration is required, the initial stock concentration should be adjusted.

  • Administration:

    • Administer the formulation to mice via intraperitoneal injection at the desired dosage (e.g., 10 mg/kg).[6] The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20 g mouse).

Protocol 2: Lipid-Based Formulation for Oral Gavage

This protocol is designed for oral administration of this compound, which has been shown to be an effective route.[3][4]

Materials:

  • This compound powder

  • Corn oil or sesame oil, sterile

  • Sterile microcentrifuge tubes

  • Oral gavage needles

Procedure:

  • Formulation Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of corn oil to achieve the desired final concentration.

    • Vortex thoroughly to ensure a uniform suspension. Gentle heating (e.g., 37°C) may aid in dissolution, but stability at this temperature should be confirmed.

  • Administration:

    • Administer the formulation to mice using an appropriate size oral gavage needle. The volume should be based on the animal's weight (e.g., 100-200 µL for a 20 g mouse).

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound has been reported to induce apoptosis in cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[2][3][4] It inhibits the phosphorylation of Akt, which in turn suppresses the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to the downregulation of Fatty Acid Synthase (FAS), a key enzyme in lipid biosynthesis that is often overexpressed in cancer cells. The inhibition of FAS ultimately results in the activation of pro-apoptotic proteins like DAPK2 and caspase-3, leading to programmed cell death.[3]

Cacalol_Signaling_Pathway This compound This compound Akt Akt This compound->Akt SREBP SREBP Akt->SREBP FAS FAS SREBP->FAS Apoptosis Apoptosis FAS->Apoptosis

Caption: this compound-mediated inhibition of the Akt-SREBP-FAS signaling pathway.

Experimental Workflow for In Vivo Formulation Development

The following workflow outlines the key steps in developing a suitable formulation for this compound for in vivo studies.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_invivo In Vivo Study solubility Solubility Screening stability Stability Assessment solubility->stability excipient Excipient Selection solubility->excipient optimization Dose Formulation Optimization excipient->optimization pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies optimization->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: Workflow for developing a this compound formulation for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Cacalol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cacalol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for this compound synthesis?

A concise seven-step synthesis of (+/-)-cacalol has been reported with an overall yield of 21-25%.[1] Different synthetic strategies will, however, result in varying yields.

Q2: My this compound product is difficult to purify and fails to crystallize. Is this a common issue?

Yes, difficulty in the crystallization of this compound has been noted in the literature.[2] In such cases, identity confirmation is often achieved by preparing its acetate derivative, which has a defined melting point.[2] Alkaline hydrolysis can then be used to convert the acetate back to this compound.[2]

Q3: I am having trouble with the cyclization step to form the tetralone ring. What reagents are effective?

The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective for the cyclization of the precursor acid to the tetralone in high yield.[3] In some cases, polyphosphoric acid (PPA) has been used but can result in lower yields.[2]

Q4: Are there any alternative methods for constructing the furan ring?

One approach involves the alkylation of a phenolic hydroxyl group with chloroacetone followed by cyclodehydration to form the furan ring of the this compound methyl ether.[1] Another strategy utilizes a radical cyclization of a propargyl ether derivative using tributyltin hydride (Bu3SnH) and AIBN.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Friedel-Crafts alkylation/acylation - Inactive catalyst- Unsuitable solvent- Steric hindrance- Use a fresh batch of Lewis acid catalyst (e.g., AlCl3).- Screen different solvents to improve solubility and reaction rate.- Consider alternative synthetic routes that avoid sterically hindered acylations.
Failure of intramolecular Friedel-Crafts alkylation - Ring strain in the desired product- Deactivation of the aromatic ring- Employ stronger acid catalysts such as Eaton's reagent or P2O5-MeSO3H.[3]- Ensure the activating groups on the aromatic ring are compatible with the reaction conditions.
Incomplete demethylation of this compound methyl ether - Ineffective demethylating agent- Insufficient reaction time or temperature- Use a stronger demethylating agent like boron tribromide (BBr3).[4]- Optimize the reaction conditions by increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC.
Formation of exo- and endo-cyclic double bond isomers during radical cyclization - Lack of regioselectivity in the cyclization step- The mixture of isomers can be treated with p-toluenesulfonic acid in CH2Cl2 to convert the exo-isomer to the desired endo-isomer.[3]
Difficulty in achieving high enantiomeric excess for chiral synthesis - Poor stereocontrol in the key asymmetric step- Utilize a chiral auxiliary or a well-established asymmetric catalyst. For instance, a BF3·Et2O–mediated reaction of (S)-4,5-epoxy-(2E)-pentenoate with 3,4-dimethoxytoluene has been used to establish the stereocenter in an enantioselective synthesis of (S)-(+)-Cacalol.[4]

Comparative Yields of Different Synthetic Routes

Synthetic Approach Key Steps Overall Yield Reference
Kedrowski & Hoppe, 2008Ortho-lithiation, Intramolecular Friedel-Crafts alkylation, Formylation, Baeyer-Villiger oxidation, Alkylation with chloroacetone, Cyclodehydration, Demethylation21-25%[1]
Yuste & Walls, 1976 (as described in Banerjee et al., 2025)Friedel-Crafts condensation, Cyclodehydration, Claisen rearrangement, Ozonolysis, ReductionNot explicitly stated[2]
Garofalo et al., 1999Grignard reaction, Radical cyclization7%[3]

Experimental Protocol: Concise Synthesis of (+/-)-Cacalol

This protocol is adapted from the work of Kedrowski and Hoppe (2008).[1]

Step 1: Synthesis of 5-methoxy-1,8-dimethyltetralin

  • ortho-lithiation of 4-methylanisole.

  • Alkylation with 5-iodo-1-pentene.

  • Intramolecular Friedel-Crafts alkylation.

Step 2: Formylation

  • Formylation of 5-methoxy-1,8-dimethyltetralin at the 6-position.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis

  • Baeyer-Villiger oxidation of the formyl group.

  • Hydrolysis of the resulting formate to yield 6-hydroxy-5-methoxy-1,8-dimethyltetralin.

Step 4: Alkylation

  • Alkylation of the phenolic hydroxyl group with chloroacetone.

Step 5: Cyclodehydration

  • Cyclodehydration to form this compound methyl ether.

Step 6: Demethylation

  • Deprotection of the aryl methyl ether to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product 4-methylanisole 4-methylanisole 5-methoxy-1,8-dimethyltetralin 5-methoxy-1,8-dimethyltetralin 4-methylanisole->5-methoxy-1,8-dimethyltetralin 1. ortho-lithiation 2. Alkylation 3. Friedel-Crafts 5-iodo-1-pentene 5-iodo-1-pentene 5-iodo-1-pentene->5-methoxy-1,8-dimethyltetralin 6-formyl-5-methoxy-1,8-dimethyltetralin 6-formyl-5-methoxy-1,8-dimethyltetralin 5-methoxy-1,8-dimethyltetralin->6-formyl-5-methoxy-1,8-dimethyltetralin Formylation 6-hydroxy-5-methoxy-1,8-dimethyltetralin 6-hydroxy-5-methoxy-1,8-dimethyltetralin 6-formyl-5-methoxy-1,8-dimethyltetralin->6-hydroxy-5-methoxy-1,8-dimethyltetralin Baeyer-Villiger Oxidation & Hydrolysis This compound methyl ether This compound methyl ether 6-hydroxy-5-methoxy-1,8-dimethyltetralin->this compound methyl ether Alkylation & Cyclodehydration This compound This compound This compound methyl ether->this compound Demethylation

Caption: High-level workflow for the synthesis of this compound.

troubleshooting_logic start Low Overall Yield check_step Identify lowest yielding step start->check_step friedel_crafts Friedel-Crafts Reaction? check_step->friedel_crafts Yes cyclization Cyclization? check_step->cyclization No fc_solution Check catalyst activity. Screen solvents. friedel_crafts->fc_solution purification Purification Issue? cyclization->purification No cyc_solution Use stronger acid catalyst (e.g., Eaton's reagent). cyclization->cyc_solution Yes other Other Step purification->other No pur_solution Form acetate derivative for easier crystallization. purification->pur_solution Yes other_solution Consult literature for specific optimization of that step. other->other_solution

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: Cacalol & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with cacalol and its derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and its derivatives, such as this compound acetate.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: My this compound solution precipitates when I dilute it into my aqueous buffer or cell culture medium. What can I do?

A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:

  • Optimize the Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. Critically, add the DMSO stock solution directly to pre-warmed (37°C) media while vortexing or mixing rapidly to prevent localized high concentrations that can initiate precipitation.[2]

  • Adjust Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][3] Maintaining a minimal, non-toxic concentration of DMSO in the final assay volume can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Use of Serum: If your experimental design allows, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and aid in its solubilization.[2]

Q3: What is the maximum concentration of this compound I can expect to dissolve in my cell-based assay?

A3: The maximum achievable concentration without precipitation will depend on the specific assay conditions, including the composition of the cell culture medium, the presence of serum, and the final concentration of any co-solvents like DMSO. For instance, this compound acetate has been used in assays with HeLa cells at a concentration of 102.72 μM.[1][4] It is recommended to perform a solubility test in your specific assay medium to determine the practical working concentration range.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be explored.[5][6] However, the tolerance of your specific cell line or assay components to these solvents must be carefully evaluated.[5] It is crucial to test for solvent-induced cytotoxicity or interference with the assay.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common solubility issues encountered with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous media. Poor Aqueous Solubility & Localized Concentration: The compound is crashing out of solution due to the rapid change in solvent polarity and high localized concentration at the point of addition.1. Pre-warm the media: Use media at 37°C. 2. Rapid Mixing: Add the DMSO stock dropwise to the vortexing media to ensure rapid dispersal.[2] 3. Serial Dilution: Perform intermediate dilutions in media containing a higher percentage of serum or a tolerable co-solvent concentration before the final dilution.
Solution is initially clear but becomes cloudy or forms a precipitate over time. Kinetic vs. Thermodynamic Solubility: The initial dissolved state may be a supersaturated, kinetically trapped solution that is not thermodynamically stable, leading to precipitation over time.1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period. 2. Use Solubility Enhancers: Consider the use of solubilizing agents like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic compounds and increase their stable aqueous solubility.[2]
Inconsistent results or lower than expected bioactivity. Compound Precipitation: The actual concentration of the dissolved, active compound is lower and more variable than the nominal concentration due to precipitation.[7]1. Visually Inspect Wells: Before and after the experiment, carefully inspect the assay plates or tubes for any visible precipitate. 2. Confirm Solubility Limit: Empirically determine the solubility limit in your specific assay buffer by preparing a dilution series and observing for precipitation. Work below this limit.
Precipitate observed in freshly thawed stock solution. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to fall out of solution, especially in concentrated stocks.[8][9]1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freezing and thawing of the main stock.[2] 2. Gentle Thawing: Thaw aliquots slowly, and ensure the compound is fully redissolved (gentle vortexing or warming may be necessary) before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][9]

  • Preparation of Working Dilution for Cell-Based Assays:

    • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

    • Thaw an aliquot of the this compound DMSO stock solution and ensure it is fully dissolved.

    • While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Start Precipitation Observed in Assay Q1 When did precipitate appear? Start->Q1 Upon_Dilution Immediately Upon Dilution Q1->Upon_Dilution Over_Time During Incubation Q1->Over_Time In_Stock In Thawed Stock Q1->In_Stock Sol_Dilution Cause: Poor Aqueous Solubility Solution: - Optimize dilution (rapid mixing) - Use pre-warmed media - Stepwise dilution Upon_Dilution->Sol_Dilution Sol_Time Cause: Kinetic Solubility Issue Solution: - Reduce incubation time - Use solubility enhancers (e.g., cyclodextrins) Over_Time->Sol_Time Sol_Stock Cause: Freeze-Thaw Cycles Solution: - Aliquot stock solution - Ensure full dissolution upon thawing In_Stock->Sol_Stock

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound Akt Akt This compound->Akt SREBP SREBP Akt->SREBP activates FAS FAS Gene Expression SREBP->FAS Apoptosis Apoptosis FAS->Apoptosis inhibition leads to

Caption: this compound's inhibitory effect on the Akt-SREBP-FAS pathway.[10][11]

References

Stability of Cacalol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cacalol under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive sesquiterpene with a furanoeremophilane skeleton, known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its chemical structure includes a phenolic hydroxyl group, making it susceptible to oxidation.[3][4][5] Reports have described this compound as an unstable furanoeremophilane, highlighting the need for careful storage and handling to maintain its chemical integrity and biological activity.[1]

Q2: What are the general recommendations for storing this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light, at -20°C or below. For solutions, it is advisable to use a suitable solvent like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are likely:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3][4][5] Oxidation of this compound can yield products like methylenecyclohexadienone.

  • Photodegradation: Sesquiterpenes can be sensitive to UV light, which can induce chemical transformations.[6][7]

  • pH-dependent degradation: The stability of this compound may be influenced by the pH of the solution. Some sesquiterpenes have shown instability at neutral or alkaline pH.[8]

Q4: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][10] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the sample was protected from light and stored at the recommended temperature.2. For solutions, use freshly prepared samples or aliquots that have not undergone multiple freeze-thaw cycles.3. Analyze the sample using a validated HPLC method to check for the presence of degradation products.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation of this compound.1. Characterize the new peaks using LC-MS to identify potential degradation products.2. Conduct a forced degradation study (see experimental protocol below) to systematically identify degradation products under specific stress conditions.
Discoloration of the this compound sample (e.g., turning yellow or brown). Oxidation of the phenolic group.1. Store the sample under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.2. Use amber vials or wrap containers in aluminum foil to protect from light.

Quantitative Data Summary

Since specific public data on this compound's stability is limited, the following table is a hypothetical representation of results from a forced degradation study. This illustrates how to present such data clearly.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
0.1 M HCl24 hours60°C95.2%Degradant A
0.1 M NaOH24 hours60°C78.5%Degradant B, Degradant C
3% H₂O₂24 hours25°C65.1%Oxidized this compound
Thermal (Solid)7 days80°C92.8%Degradant D
Photolytic (Solution)24 hours25°C88.4%Photodegradant E

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound (pure standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 7 days. Also, heat a solution of this compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining in each sample.

  • Characterize the degradation products using LC-MS if available.

  • Determine the mass balance to ensure that the decrease in this compound concentration corresponds to the formation of degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, 25°C) prep->oxidation Expose to stress thermal Thermal Degradation (80°C) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) prep->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation: - % this compound remaining - Degradant identification - Mass balance hplc->data Generate data

Workflow for a forced degradation study of this compound.

Logical_Relationship This compound This compound (Phenolic Sesquiterpene) Stability Chemical Stability This compound->Stability is dependent on Bioactivity Biological Activity Stability->Bioactivity maintains Storage Storage Conditions (Temp, Light, Air, pH) Storage->Stability influences

Relationship between storage, stability, and bioactivity.

References

Technical Support Center: Optimizing Cacalol Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Cacalol and its derivatives in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

This compound is a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] In breast cancer cells, this compound induces apoptosis by inhibiting the Akt-SREBP-FAS signaling pathway.[3][4][5] This disruption of fatty acid synthase (FAS) gene expression leads to programmed cell death.[3][4] An oxidized form of this compound has also been shown to inhibit tubulin polymerization by irreversibly binding to Cys347 in α-tubulin, which can explain its selective activity against cancer cells that have higher reactive oxygen species (ROS) levels.[6]

Q2: What is this compound Acetate (CA) and how does its mechanism differ from this compound?

This compound Acetate (CA) is a derivative of this compound that has also shown significant antitumor activities.[1][2] In cervical cancer cells (HeLa), CA induces apoptosis through the upregulation of Caspase-3.[1] It also causes cell cycle arrest in the G2 phase and inhibits cell migration.[1][2][7]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in Dimethyl sulfoxide (DMSO).[1][8] For long-term storage, it is recommended to keep this compound at -20°C, while for short-term use, it can be stored at 0-4°C in a dry and dark environment.[8]

Q4: In which cell lines has this compound or its derivatives been shown to be effective?

This compound has demonstrated strong anti-proliferation effects on breast cancer cell lines, including MCF7 and MDA-MB231.[1][3][4] this compound Acetate has been shown to be effective against the cervical cancer cell line, HeLa.[1][7][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low cell viability after treatment. The concentration of this compound/CA may be too high for your specific cell line.Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations.
The solvent (DMSO) concentration may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and run a vehicle control (medium with DMSO only) to assess solvent toxicity.[1]
Improper dissolution of the compound.Ensure this compound/CA is fully dissolved in DMSO before adding to the culture medium. Gentle warming may aid dissolution.[10]
Inconsistent or unexpected results. Cell confluence at the time of treatment was not optimal.Standardize the cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[1]
Instability of the compound in the culture medium.Prepare fresh stock solutions and treatment media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitate formation in the culture medium. The compound is not fully soluble at the tested concentration in the aqueous medium.After diluting the DMSO stock in the medium, vortex or gently mix to ensure homogeneity. If precipitation persists, consider using a lower concentration or a different solubilization method.[10]
Adherent cells detaching after treatment. The compound may be inducing apoptosis or cytotoxicity at the tested concentration.This may be an expected outcome. Analyze cells for markers of apoptosis (e.g., Caspase-3 activation) to confirm.[1] If this is not the desired effect, lower the concentration.
The cell culture vessel surface may not be suitable.Ensure you are using tissue culture-treated plates appropriate for adherent cells.[11]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound Acetate (CA)

Cell LineCompoundIC50Reference
HeLaThis compound Acetate102.72 µM[1][12]

Table 2: Example Concentrations for In Vitro Assays with this compound Acetate (CA) in HeLa Cells

AssayConcentrationIncubation TimeReference
Antiproliferation102.72 µM24 hours[1]
Apoptosis (Caspase-3)102.72 µM24 hours[1]
Cell Cycle Arrest102.72 µM24 hours[1]
Cell Migration (Wound Healing)102.72 µM72 hours[1]

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)
  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 6 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[1][9]

  • Treatment: Prepare serial dilutions of this compound or this compound Acetate in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours).[1]

  • Staining:

    • Carefully remove the medium.

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 100 µL of methanol for 10 minutes.

    • Remove the methanol and let the plate air dry.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Wash the plate with water to remove excess stain and let it air dry.

  • Quantification:

    • Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.

    • Read the absorbance at 590 nm using a microplate reader.[9][12]

Apoptosis Assay (Caspase-3 Immunodetection)
  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with the desired concentration of this compound or this compound Acetate for the specified time (e.g., 24 hours). Include appropriate positive and negative controls.[1]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-20 minutes.[1]

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

    • Incubate with a primary antibody against active Caspase-3 overnight at 4°C.[9]

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a fluorescence microscope.[9]

Visualizations

Cacalol_Signaling_Pathway cluster_cell Breast Cancer Cell cluster_apoptosis Pro-Apoptotic Activation This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS Gene Expression SREBP->FAS activates Apoptosis Apoptosis FAS->Apoptosis Caspase3 Caspase-3 DAPK2 DAPK2

Caption: this compound's mechanism of action in breast cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with this compound (and controls) A->D B Culture Cells to Exponential Growth Phase C Seed Cells in Appropriate Cultureware B->C C->D E Incubate for Defined Period D->E F Cell Viability Assay (e.g., Crystal Violet) E->F G Apoptosis Assay (e.g., Caspase-3) E->G H Other Functional Assays (e.g., Migration, Cell Cycle) E->H

Caption: General workflow for this compound cell culture experiments.

References

Technical Support Center: Cacalol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cacalol, a natural sesquiterpene, using chromatography.

Section 1: General & Preparatory Questions

Q1: What are the initial steps I should take before attempting to purify this compound from a crude extract?

Before beginning column chromatography, it is crucial to perform preliminary analysis and preparation. This involves recognizing the correct natural source and being aware of potential compound conversions during extraction[1].

  • Thin-Layer Chromatography (TLC) Analysis: Develop a TLC method to determine the approximate number of components in your crude extract and to find a suitable solvent system. The ideal solvent system should provide a good separation of this compound from other components, with a retention factor (Rf) for this compound preferably between 0.3 and 0.4[2].

  • Solubility Testing: Ensure your crude sample is fully soluble in the chosen mobile phase. If solubility is an issue, you may need to consider alternative loading techniques like dry loading[3].

  • Stability Check: Test the stability of this compound on the chosen stationary phase (e.g., silica gel). Some natural products can degrade on acidic silica[2]. A simple stability test can prevent significant loss of product during purification.

Q2: How do I choose the right stationary phase for this compound purification?

The selection of the stationary phase is one of the most critical factors for successful separation[4]. The choice is based on the principle that "likes dissolves like," which relates to the interactions between your compound and the stationary phase[5][6].

  • Normal-Phase Chromatography: As a sesquiterpene, this compound is a moderately polar compound. Therefore, normal-phase chromatography using a polar stationary phase like silica gel is a common and effective first choice[7].

  • Reversed-Phase Chromatography: If this compound proves difficult to separate from non-polar impurities, reversed-phase chromatography (e.g., C18-bonded silica) with a polar mobile phase may be a suitable alternative.

  • Alternative Stationary Phases: If you observe that this compound degrades on standard silica gel, consider using a deactivated or neutral stationary phase. Options include deactivated silica gel, alumina, or florisil[2].

Section 2: Troubleshooting Poor Separation & Resolution

Q3: My chromatogram shows poor separation of this compound with overlapping or co-eluting peaks. How can I improve the resolution?

Optimizing selectivity is the most efficient way to improve resolution, and this is most readily influenced by the mobile phase and stationary phase[4].

  • Mobile Phase Optimization: Small changes in the mobile phase composition can lead to large, desirable changes in resolution[4]. Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to fine-tune the separation. If a particular solvent system fails to provide selectivity, it is unlikely that other solvents from the same selectivity group will succeed[4]. Consider trying solvents from different selectivity groups.

  • Gradient Elution: For complex extracts containing compounds with a wide range of polarities, using a gradient elution can significantly improve separation quality and reduce run time[4][8]. Start with a low-strength mobile phase and gradually increase its polarity over the course of the run[4].

  • Change Stationary Phase: If mobile phase optimization is insufficient, the stationary phase may not be providing the necessary selectivity. Consider switching from normal-phase to reversed-phase or trying a different type of polar stationary phase[4].

Q4: The peak for this compound is broad and shows significant tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors related to the column, mobile phase, or interactions with the stationary phase.

  • Optimize Flow Rate: If the flow rate is too fast, the compound does not have sufficient time to equilibrate between the stationary and mobile phases, which can cause tailing[3]. Try reducing the flow rate.

  • Check for Column Overloading: Loading too much sample can saturate the stationary phase, leading to broad and tailing peaks. Reduce the amount of sample loaded onto the column.

  • Compound Degradation: Tailing can occur if the compound is degrading on the column[2]. Test this compound's stability on silica gel. If it is unstable, use a deactivated stationary phase like neutral alumina or deactivated silica[2].

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase when loaded, it can lead to band broadening. Ensure complete dissolution or use the dry loading technique[3].

Below is a troubleshooting workflow for addressing poor peak resolution.

G start Poor Peak Resolution (Overlapping or Tailing) check_rf Is TLC Rf optimal (0.3-0.4)? start->check_rf optimize_mp Optimize Mobile Phase (Adjust solvent ratio or try different solvents) check_rf->optimize_mp No check_tailing Are peaks tailing? check_rf->check_tailing Yes optimize_mp->check_tailing success Separation Improved optimize_mp->success reduce_flow Reduce Flow Rate check_tailing->reduce_flow Yes change_sp Try Different Stationary Phase (e.g., Alumina, Reversed-Phase) check_tailing->change_sp No (Peaks Overlap) check_load Reduce Sample Load reduce_flow->check_load reduce_flow->success check_stability Check Compound Stability (Perform 2D TLC) check_load->check_stability check_load->success check_stability->change_sp check_stability->success change_sp->success G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps A Crude Plant Extract B Preliminary TLC Analysis A->B C Select Stationary & Mobile Phases B->C D Pack Chromatography Column C->D E Load Sample (Wet or Dry Loading) D->E F Elute Column (Isocratic or Gradient) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure this compound J->K

References

Avoiding degradation of Cacalol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of cacalol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a bioactive sesquiterpene with recognized antioxidant and anti-inflammatory properties, primarily isolated from plant species such as Psacalium decompositum and Cacalia delphiniifolia. Maintaining its structural integrity during extraction is crucial for preserving its therapeutic potential and ensuring the accuracy and reproducibility of research findings. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The primary factors that can lead to the degradation of this compound, a phenolic sesquiterpene, during the extraction process include:

  • Oxidation: Due to its phenolic hydroxyl group, this compound is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[1]

  • High Temperatures: Elevated temperatures used during certain extraction techniques can lead to the thermal degradation of this compound.

  • Light Exposure: this compound can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of phenolic compounds like this compound.

Q3: What are the visible signs of this compound degradation in an extract?

A3: While chemical analysis is required for confirmation, visual signs of potential this compound degradation in an extract can include a noticeable color change, often to a darker or brownish hue, and the formation of precipitates.

Q4: Can I use antioxidants to protect this compound during extraction?

A4: Yes, the addition of antioxidants to the extraction solvent can help prevent the oxidative degradation of this compound. Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used antioxidants in the extraction of phenolic compounds and may be effective in preserving this compound.

Q5: Which solvents are recommended for this compound extraction to minimize degradation?

A5: Solvents such as ethanol, methanol, hexane, and ethyl acetate have been used for the extraction of this compound and related compounds. To minimize degradation, it is advisable to use high-purity, degassed solvents. The choice of solvent may also depend on the specific extraction technique employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to oxidation.Purge extraction solvents with an inert gas (e.g., nitrogen or argon) before and during the extraction process. Work in a low-oxygen environment if possible. Add an antioxidant like ascorbic acid (0.1% w/v) to the solvent.
Thermal degradation.Maintain a moderate extraction temperature, ideally between 40-60°C. If using heat-intensive methods, minimize the exposure time. Consider using non-thermal extraction techniques like ultrasonic-assisted extraction (UAE) at controlled temperatures.
Photodegradation.Protect the extraction setup from light by using amber glassware or by wrapping the equipment with aluminum foil. Avoid direct exposure to sunlight or strong artificial light.
Discoloration (darkening) of the extract. Oxidation of this compound and other phenolic compounds.Follow the recommendations for preventing oxidation, including the use of inert gas and antioxidants. Ensure prompt processing and proper storage of the extract.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of degradation products.Review and optimize the extraction protocol to minimize exposure to heat, light, and oxygen. Analyze the degradation products to understand the degradation pathway and further refine the extraction conditions. Consider using a milder extraction method.
Inconsistent extraction yields between batches. Variability in extraction conditions.Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed. Ensure consistent quality of the plant material.

Data on the Stability of Structurally Similar Phenolic Compounds

Due to the limited availability of specific quantitative data on this compound degradation during extraction, the following table summarizes the stability of other phenolic compounds under various conditions to provide a general understanding of potential degradation.

Compound Extraction Condition Parameter Varied Observation
CatechinSuperheated Methanol ExtractionTemperatureRecovery decreased to 87.4% at 150°C.
EpicatechinSuperheated Methanol ExtractionTemperatureRecovery decreased to 86.0% at 150°C.
Myricetin (a flavonoid)Microwave-Assisted ExtractionExtraction Time & PowerShowed significant degradation (recovery below 50%) under harsh conditions.[2]
AnthocyaninsStorage in solutionpH and TemperatureMore stable at lower pH (1.0-3.0) and lower temperatures (4°C).[3]

This data is intended to be illustrative of general trends for phenolic compounds and may not directly reflect the degradation kinetics of this compound.

Experimental Protocols

Protocol 1: Optimized Maceration for this compound Extraction

This protocol is designed to minimize this compound degradation by controlling temperature, light, and oxygen exposure during a simple maceration extraction.

  • Preparation of Plant Material:

    • Grind the dried plant material (e.g., roots of Psacalium decompositum) to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight to remove residual moisture.

  • Solvent Preparation:

    • Use a suitable solvent such as 80% ethanol.

    • Degas the solvent by bubbling nitrogen gas through it for at least 15 minutes to remove dissolved oxygen.

    • (Optional) Add a small amount of an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the solvent.

  • Extraction:

    • Place the powdered plant material in an amber glass flask.

    • Add the degassed solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the flask and wrap it in aluminum foil to protect it from light.

    • Place the flask on a magnetic stirrer and macerate at a controlled room temperature (e.g., 25°C) for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C).

    • Dry the resulting crude extract under vacuum to remove any remaining solvent.

  • Storage:

    • Store the dried extract in an airtight, amber vial at -20°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency while maintaining a low temperature to prevent thermal degradation.

  • Preparation of Plant Material and Solvent:

    • Follow steps 1 and 2 from Protocol 1.

  • Ultrasonic Extraction:

    • Place the powdered plant material and the degassed solvent in an amber glass beaker.

    • Place the beaker in an ultrasonic bath equipped with a cooling system to maintain the temperature at or below 30°C.

    • Sonicate for a predetermined optimal time (e.g., 30-60 minutes) at a specific frequency (e.g., 40 kHz).

  • Filtration, Concentration, and Storage:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

Cacalol_Degradation_Pathway This compound This compound Degradation_Products Degradation Products (e.g., Quinones) This compound->Degradation_Products Oxidation Oxidants Oxidizing Agents (O2, Light, Metal Ions) Oxidants->this compound

Caption: A simplified diagram illustrating the oxidative degradation pathway of this compound.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_storage Storage Plant_Material Dried Plant Material Extraction Extraction (Maceration or UAE) - Controlled Temp - Light Protection Plant_Material->Extraction Solvent_Prep Degassed Solvent (+ Antioxidant) Solvent_Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temp, Reduced Pressure) Filtration->Concentration Drying Drying Concentration->Drying Storage Store at -20°C (Airtight, Amber Vial) Drying->Storage

Caption: A recommended workflow for this compound extraction designed to minimize degradation.

References

Technical Support Center: Enhancing the Bioavailability of Cacalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the bioavailability of the sesquiterpene Cacalol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural sesquiterpene isolated from plants of the Psacalium genus.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer, by modulating the Akt-SREBP-FAS signaling pathway.[2][3]

Q2: What is bioavailability and why is it a concern for this compound?

Q3: What are the primary factors that may limit the oral bioavailability of this compound?

The primary factors that may limit the oral bioavailability of this compound are likely related to its physicochemical properties. As a lipophilic compound, this compound may have:

  • Low Aqueous Solubility: Poor solubility in the gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for the absorption of hydrophobic drugs.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. Sesquiterpenes are known to be substrates for drug-metabolizing enzymes.[9]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the drug back into the intestinal lumen, reducing its net absorption.

Strategies for Enhancing this compound Bioavailability

Several formulation strategies can be employed to overcome the challenges of low solubility and improve the oral bioavailability of hydrophobic compounds like this compound.

Table 1: Overview of Formulation Strategies for Enhancing this compound Bioavailability

Formulation StrategyMechanism of Bioavailability EnhancementPotential AdvantagesPotential Challenges
Lipid-Based Formulations Improves solubilization in the GI tract and can enhance lymphatic uptake, bypassing first-pass metabolism.[10][11][12]Increased solubility and dissolution rate, potential to bypass first-pass metabolism.Physical and chemical stability of the formulation, potential for drug precipitation upon dilution in GI fluids.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[10][13]Significant improvement in dissolution rate and extent of supersaturation.Physical instability (recrystallization) during storage, selection of appropriate polymer.
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) leads to a faster dissolution rate.[10][14]Simple and effective way to improve dissolution rate.Potential for particle aggregation, manufacturing challenges for nanoparticles.
Complexation with Cyclodextrins Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity forms an inclusion complex with improved aqueous solubility.Enhanced solubility and dissolution, can protect the drug from degradation.Limited drug loading capacity, potential for competitive displacement by other molecules.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Cell Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[15][16][17][18][19][20]

Experimental Workflow for Caco-2 Permeability Assay

G cluster_0 Cell Culture and Monolayer Formation cluster_1 Permeability Experiment cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Assess monolayer integrity (TEER measurement) culture->integrity prepare Prepare this compound dosing solution integrity->prepare apply Apply dosing solution to apical (A) or basolateral (B) side incubate Incubate at 37°C sample Collect samples from receiver compartment at time points quantify Quantify this compound concentration (LC-MS/MS) sample->quantify calculate Calculate apparent permeability coefficient (Papp)

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

Detailed Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (typically >250 Ω·cm²).[19]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A solution of this compound in the transport buffer is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).

    • Samples are collected from the receiver compartment at predetermined time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration of this compound in the donor compartment.

In Vivo Pharmacokinetic Study in Mice

An in vivo pharmacokinetic study is essential to determine the bioavailability and other pharmacokinetic parameters of this compound in a living organism.

Experimental Workflow for a Mouse Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis iv_dose Administer this compound intravenously (IV) to one group blood_collection Collect blood samples at predefined time points iv_dose->blood_collection po_dose Administer this compound orally (PO) to another group po_dose->blood_collection plasma_prep Process blood to obtain plasma blood_collection->plasma_prep quantify Quantify this compound in plasma (LC-MS/MS) plasma_prep->quantify pk_analysis Perform pharmacokinetic analysis quantify->pk_analysis calc_bioavailability Calculate oral bioavailability (F%) pk_analysis->calc_bioavailability

Caption: Workflow for an in vivo pharmacokinetic study of this compound in mice.

Detailed Methodology:

  • Animal Model: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.[21]

  • Dosing:

    • Intravenous (IV) Group: this compound is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein. This group serves as the reference for 100% bioavailability.

    • Oral (PO) Group: this compound is formulated in a suitable vehicle and administered by oral gavage.

  • Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial microsampling techniques can be used to minimize the number of animals required.[22]

  • Sample Processing: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2) are calculated using non-compartmental analysis software.[22]

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Troubleshooting Guides

Caco-2 Permeability Assay

Table 2: Troubleshooting Common Issues in Caco-2 Permeability Assays

IssuePossible Cause(s)Troubleshooting Steps
Low TEER values Incomplete monolayer formation, cell toxicity.Extend cell culture time. Screen this compound for cytotoxicity at the tested concentration.
High variability between replicates Inconsistent cell seeding, leaky monolayers, pipetting errors.Ensure uniform cell suspension during seeding. Discard wells with low TEER values. Use calibrated pipettes.
Low compound recovery Binding to plasticware, instability in buffer, cellular metabolism.Use low-binding plates. Assess this compound stability in the assay buffer. Analyze cell lysates for intracellular accumulation.[15][23]
High efflux ratio (Papp B-A / Papp A-B > 2) This compound is a substrate of an efflux transporter (e.g., P-glycoprotein).Perform the assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp).[23]
In Vivo Pharmacokinetic Studies

Table 3: Troubleshooting Common Issues in Animal Pharmacokinetic Studies

IssuePossible Cause(s)Troubleshooting Steps
High variability in plasma concentrations Inconsistent dosing technique, stress-induced physiological changes, analytical variability.Ensure proper training on dosing techniques. Allow for an acclimatization period for the animals. Validate the analytical method thoroughly.
No detectable drug in plasma after oral dosing Poor absorption, rapid metabolism, analytical issues.Consider a higher dose. Analyze for major metabolites. Check the sensitivity of the analytical method.
Unexpectedly rapid clearance High first-pass metabolism, rapid renal or biliary excretion.Perform in vitro metabolism studies (liver microsomes, hepatocytes). Analyze urine and feces for this compound and its metabolites.
HPLC-MS/MS Bioanalysis

Table 4: Troubleshooting Common Issues in HPLC-MS/MS Analysis of this compound in Plasma

IssuePossible Cause(s)Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample solvent mismatch.Use a guard column and replace the analytical column if necessary. Adjust the mobile phase pH. Ensure the sample is dissolved in a solvent similar to the mobile phase.[24][25][26][27][28]
Ion suppression or enhancement Matrix effects from plasma components co-eluting with this compound.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Adjust the chromatography to separate this compound from matrix components.[24]
Inconsistent retention times Fluctuations in mobile phase composition, temperature changes, column equilibration issues.Prepare fresh mobile phase. Use a column oven for temperature control. Ensure adequate column equilibration time between injections.[24][25][27]
Ghost peaks Carryover from previous injections, contamination in the mobile phase or system.Implement a thorough needle wash protocol. Use high-purity solvents and flush the system.[28]

Signaling Pathway

This compound's Proposed Mechanism of Action in Breast Cancer Cells

This compound has been shown to induce apoptosis in breast cancer cells by inhibiting the Akt-SREBP-FAS signaling pathway.[2][3]

G This compound This compound Akt Akt This compound->Akt Inhibits SREBP SREBP Akt->SREBP FAS Fatty Acid Synthase (FAS) SREBP->FAS Apoptosis Apoptosis FAS->Apoptosis Inhibition leads to

Caption: this compound inhibits the Akt-SREBP pathway, leading to reduced FAS expression and subsequent apoptosis.

References

Technical Support Center: Cacalol and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Cacalol in their experiments and encountering potential interference with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural sesquiterpene with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its ability to act as a potent free radical scavenger and to modulate specific signaling pathways, such as the Akt-SREBP-FAS pathway, makes it a compound of interest in cancer research and drug development.[1][3][4]

Q2: I'm observing an unexpected increase in cell viability at high concentrations of this compound when using an MTT assay. Is this a real effect?

It is highly probable that this is not a true representation of increased cell viability but rather an artifact due to interference from this compound with the assay itself. Antioxidant compounds, like this compound, can directly reduce tetrazolium salts (e.g., MTT, XTT, WST-1) to their colored formazan product, a reaction normally catalyzed by cellular dehydrogenases in viable cells.[5][6][7] This chemical reduction by this compound leads to a false-positive signal, suggesting higher viability than is actually present.

Q3: Which cell viability assays are most likely to be affected by this compound?

Tetrazolium-based colorimetric assays are most susceptible to interference by this compound due to its reducing potential. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Q4: What type of assay is recommended to accurately assess cell viability in the presence of this compound?

To avoid the issue of direct tetrazolium reduction, it is recommended to use an assay based on a different principle. ATP-based luminescence assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay , are a reliable alternative. These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells, and are generally not affected by the redox activity of compounds like this compound.[8][9][10]

Q5: Can this compound interfere with luciferase-based assays?

While less common than interference with tetrazolium dyes, some compounds can inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.[11] If you are using a luciferase-based reporter assay to study the effects of this compound on a specific promoter, it is advisable to perform a control experiment to test for direct effects of this compound on luciferase activity.

Troubleshooting Guides

Issue: Inconsistent or Unexpectedly High Readings in Tetrazolium-Based Viability Assays

Symptoms:

  • Higher absorbance readings at higher concentrations of this compound.

  • A non-linear dose-response curve that does not fit a standard sigmoidal model.

  • Discrepancy between viability data and morphological observations (e.g., high viability reading despite visible signs of cell death under the microscope).

Possible Cause:

  • Direct reduction of the tetrazolium salt by this compound, independent of cellular metabolic activity.

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment:

    • Prepare a 96-well plate with the same concentrations of this compound you are using in your experiment, but in cell-free culture medium.

    • Add the tetrazolium reagent (MTT, XTT, or WST-1) to these wells.

    • Incubate for the same period as your cell-based assay.

    • Measure the absorbance.

    • Expected Result: If you observe a color change and an increase in absorbance with increasing concentrations of this compound, this confirms direct interference.[5]

  • Switch to a Non-Tetrazolium-Based Assay:

    • Re-evaluate the cytotoxic effects of this compound using an ATP-based assay like CellTiter-Glo®.

    • This will provide a more accurate measure of cell viability based on metabolic health rather than redox potential.

  • Correlate with Morphological Assessment:

    • Visually inspect the cells treated with this compound using phase-contrast microscopy. Look for signs of cytotoxicity such as cell rounding, detachment, or membrane blebbing.

    • Stain cells with a viability dye like trypan blue or a fluorescent live/dead stain and quantify the percentage of viable cells.

    • Compare these qualitative and quantitative morphological assessments with your assay results. A discrepancy strongly suggests assay interference.[5]

Quantitative Data on Assay Interference

The following table illustrates the potential discrepancy in viability measurements when using a tetrazolium-based assay (MTT) versus an ATP-based assay (CellTiter-Glo®) for an antioxidant compound. Note that this data is representative of the type of interference observed with polyphenolic compounds and is intended to serve as an example of what might be expected with this compound.

Table 1: Comparison of Caco-2 Cell Viability Assessed by MTT and CellTiter-Glo® Assays after 24-hour Treatment with an Antioxidant Compound (Caffeic Acid).

Concentration (µM)MTT Assay (% Viability ± SD)CellTiter-Glo® Assay (% Viability ± SD)
0.5 98.59 ± 2.1198.59 ± 1.41
5 96.33 ± 1.8992.12 ± 2.33
50 91.45 ± 2.5478.91 ± 3.01
100 88.76 ± 3.1265.43 ± 2.87
200 81.34 ± 2.9879.01 ± 3.45
300 79.03 ± 3.5540.61 ± 2.99
500 57.15 ± 4.0118.12 ± 2.15

Data adapted from a study on caffeic acid, a compound with antioxidant properties, to illustrate the potential for overestimation of cell viability in the MTT assay.

Experimental Protocols

Protocol 1: Assessing this compound Interference in a Cell-Free System

This protocol is designed to determine if this compound directly reduces tetrazolium salts.

Materials:

  • 96-well clear flat-bottom plate

  • This compound stock solution

  • Cell culture medium (the same used for your cell experiments)

  • MTT, XTT, or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

  • Add 50 µL of the 2x this compound dilutions to triplicate wells of the 96-well plate.

  • Add 50 µL of cell culture medium to control wells (no this compound).

  • Add 50 µL of cell culture medium to all wells to bring the final volume to 100 µL.

  • Add the appropriate volume of your tetrazolium reagent to each well (e.g., 10 µL of 5 mg/mL MTT).

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Interpretation: A dose-dependent increase in absorbance in the this compound-containing wells compared to the control wells indicates direct reduction of the tetrazolium salt and confirms interference.

Protocol 2: Standard CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a reliable method for assessing cell viability in the presence of this compound.

Materials:

  • 96-well opaque-walled plate (white plates are recommended for luminescence)

  • Cells of interest

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound and appropriate vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Effect on the Akt-SREBP-FAS Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[1][3][4] The following diagram illustrates this proposed mechanism.

Cacalol_Pathway This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces SREBP1 SREBP-1 (Sterol Regulatory Element- Binding Protein 1) Akt->SREBP1 Activates FAS FAS (Fatty Acid Synthase) SREBP1->FAS Promotes Transcription FAS->Apoptosis Inhibition Leads to

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the Akt-SREBP-FAS pathway.

Experimental Workflow for Investigating Assay Interference

The following diagram outlines a logical workflow for researchers to follow when investigating potential interference of a test compound with a cell viability assay.

Caption: A workflow for troubleshooting interference in cell viability assays.

References

Cacalol Purity Assessment and Quality Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the purity assessment and quality control of Cacalol. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the analysis of this natural sesquiterpene.

Frequently Asked Questions (FAQs)

1. What is the typical purity of commercially available this compound?

While a specific Certificate of Analysis for this compound is not publicly available, high-purity reference standards of similar natural products are typically offered at ≥95% purity, with many reaching ≥98% or ≥99%. Purity is commonly determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and/or quantitative Nuclear Magnetic Resonance (qNMR). It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier, which will provide the determined purity and data from the analytical methods used.

2. What are the common impurities that might be present in a this compound sample?

Impurities in a this compound sample can originate from the isolation process from its natural source (Psacalium decompositum), synthesis, or degradation. Potential impurities may include:

  • Related Sesquiterpenoids: Other structurally similar compounds from the plant source that were not completely removed during purification.

  • Isomers of this compound: Structural or stereoisomers that may have formed during extraction or synthesis.

  • Oxidation Products: this compound, like many phenolic compounds, can be susceptible to oxidation, leading to the formation of quinone-type structures.

  • Residual Solvents: Trace amounts of solvents used during extraction and purification (e.g., hexane, ethyl acetate, methanol).

  • Degradation Products: this compound may degrade upon exposure to light, high temperatures, or extreme pH, leading to the formation of various byproducts.

3. How should this compound samples be stored to maintain their purity?

To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C. Storing solutions of this compound for extended periods is generally not recommended, as this can accelerate degradation. If solutions must be stored, they should be kept at low temperatures and used as quickly as possible.

4. Which analytical techniques are most suitable for this compound purity assessment?

The most common and appropriate techniques for assessing the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a UV detector (as this compound possesses a chromophore) or coupled with a mass spectrometer (LC-MS) for enhanced specificity and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and to identify impurities, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using HPLC.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Interaction of the phenolic hydroxyl group of this compound with active sites on the silica-based column packing.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.- Reduce the sample concentration or injection volume.- Ensure the mobile phase pH is appropriate for this compound's stability and ionization state.
Poor Resolution Between this compound and Impurities - Inadequate mobile phase composition.- Incorrect column selection.- Suboptimal flow rate or temperature.- Optimize the mobile phase gradient or isocratic composition. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water).- Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for sesquiterpenoids.- Adjust the flow rate or column temperature to improve separation efficiency.
Ghost Peaks - Contamination in the mobile phase or injection solvent.- Carryover from previous injections.- Late-eluting compounds from a previous run.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol on the autosampler.- Extend the run time or include a high-organic wash step at the end of the gradient to elute strongly retained compounds.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare mobile phase accurately and consistently. Premix solvents before use.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Data Presentation

The following tables summarize typical specifications and analytical parameters for high-purity this compound reference standards. Note that these are representative values, and actual specifications should be obtained from the supplier's Certificate of Analysis.

Table 1: Representative Purity Specifications for this compound
Parameter Specification Method
Purity (by HPLC) ≥ 98.0%HPLC-UV
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents ≤ 0.5%GC-HS
Water Content ≤ 1.0%Karl Fischer Titration
Appearance White to off-white solidVisual Inspection
Table 2: Typical HPLC Method Parameters for this compound Purity Analysis
Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample by HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 5 mL volumetric flask to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatogram for the sample solution.

    • Calculate the purity of this compound by dividing the peak area of the this compound peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the identity and structure of this compound using ¹H and ¹³C NMR.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) will be required.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the obtained chemical shifts, multiplicities, and coupling constants with literature values for this compound to confirm its identity.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_qc Quality Control sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc Purity & Impurities nmr NMR Spectroscopy dissolve->nmr Structure & Identity ms Mass Spectrometry dissolve->ms Molecular Weight purity_assessment Purity Assessment hplc->purity_assessment impurity_profile Impurity Profiling hplc->impurity_profile structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation release Batch Release purity_assessment->release impurity_profile->release structural_confirmation->release

Caption: A typical experimental workflow for the quality control of this compound.

signaling_pathway This compound This compound Akt Akt This compound->Akt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces SREBP1 SREBP-1 Akt->SREBP1 Activates FAS FAS Gene Expression SREBP1->FAS Promotes FAS->Apoptosis Inhibits (when active)

Caption: The Akt-SREBP-FAS signaling pathway modulated by this compound.[1]

References

Validation & Comparative

Cacalol's Antioxidant Prowess: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antioxidant capacity of the sesquiterpene cacalol reveals its potent effects, though direct comparative data against other sesquiterpenes in standardized chemical assays remains elusive. This guide provides a comprehensive analysis of available data, detailed experimental protocols for common antioxidant assays, and an exploration of the underlying signaling pathways.

This guide, therefore, presents a comparative overview of the antioxidant activities of other well-researched sesquiterpenes in these standard assays, providing a valuable reference for researchers in drug development and natural product chemistry.

Comparative Antioxidant Activity of Selected Sesquiterpenes

To contextualize the potential antioxidant capacity of this compound, the following table summarizes the reported antioxidant activities of other notable sesquiterpenes in DPPH, ABTS, and FRAP assays. A lower IC50 value indicates higher radical scavenging activity.

SesquiterpeneDPPH Assay (IC50)ABTS Assay (IC50/TEAC)FRAP AssaySource(s)
This compound Data not availableData not availableData not available-
Perezone Not specified in DPPHNot specified in ABTSNot specified in FRAP-
Zerumbone 11.40 ± 0.23 µg/mL89.32 ± 0.15 µg/mL19.38 ± 0.14 µg/mL[3][4]
β-Caryophyllene Exhibits scavenging activityExhibits scavenging activityExhibits reducing power[5]
Thymoquinone 72.31 ± 0.26 µg/mL5.06 µg/mLData not available[6][7][8]
Bakkenolide A Exhibits antioxidant activityExhibits antioxidant activityExhibits antioxidant activity[9][10]

Note: The antioxidant activity of sesquiterpenes can vary significantly based on the specific assay conditions, including solvent, reaction time, and the presence of other compounds. The data presented here is for comparative purposes and is derived from various sources.

Experimental Protocols for Antioxidant Assays

For researchers aiming to evaluate the antioxidant activity of this compound or other sesquiterpenes, detailed methodologies for the three primary assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound (dissolved in an appropriate solvent) at various concentrations.

  • Initiation: Add a defined volume of the DPPH solution to the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample prep_dpph->mix prep_sample Prepare Sesquiterpene Samples (various concentrations) prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gen_abts Generate ABTS Radical Cation mix Mix ABTS Radical and Sample gen_abts->mix prep_sample Prepare Sesquiterpene Samples prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance Decrease (e.g., 734 nm) incubate->measure calculate_teac Calculate TEAC Value measure->calculate_teac G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent and Sample prep_frap->mix prep_sample Prepare Sesquiterpene Samples prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance (e.g., 593 nm) incubate->measure calculate Calculate Reducing Power measure->calculate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sesquiterpenes Sesquiterpenes Nrf2_cyto Nrf2 Sesquiterpenes->Nrf2_cyto Induces release ROS Oxidative Stress (ROS) ROS->Nrf2_cyto Induces release Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Keap1 Keap1 Keap1->Nrf2_cyto Inhibition Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear Translocation ARE ARE Nrf2_nuclear->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection Leads to

References

A Comparative Analysis of the Anti-inflammatory Effects of Cacalol and Cacalol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two potent sesquiterpenes in the fight against inflammation.

Researchers in the field of pharmacology and drug development are constantly seeking novel compounds with potent anti-inflammatory properties. Among the promising candidates are Cacalol and its acetylated form, this compound acetate, both sesquiterpenes isolated from Psacalium decompositum. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers in understanding their potential therapeutic applications.

This compound has been recognized for its anti-inflammatory potential, and its more stable derivative, this compound acetate, has also been shown to possess significant anti-inflammatory activity.[1][2][3][4] This comparison delves into the experimental evidence for each compound, outlining their effectiveness in various models of inflammation and their underlying mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and this compound acetate has been evaluated in several preclinical models. The following table summarizes the key quantitative data from these studies, providing a clear comparison of their potency.

CompoundModelDoses TestedMaximum Inhibition (%)Reference Compound
This compound Acetate TPA-Induced Mouse Ear EdemaNot specified70.3%Not specified
This compound TPA-Induced Mouse Ear Edema0.1, 0.5, 1.0 mg/ear45.5% (at 1.0 mg/ear)Indomethacin (87.61% at 1.0 mg/ear)
This compound Carrageenan-Induced Rat Paw Edema30, 100, 300 mg/kgDose-dependent inhibitionIndomethacin

TPA: 12-O-tetradecanoylphorbol-13-acetate

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the results. The following sections detail the protocols used in the key studies.

TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.

  • Animal Model: NIH mice are used.

  • Induction of Inflammation: Edema is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear.

  • Treatment: this compound or this compound acetate is applied topically to the ear, typically concurrently with or shortly before the TPA application. A control group receives TPA and the vehicle, while a positive control group is treated with a known anti-inflammatory drug like indomethacin.

  • Measurement: After a specified period, the mice are sacrificed, and circular sections of the ears are weighed. The difference in weight between the TPA-treated ear and the untreated ear is calculated to determine the extent of edema. The percentage of inhibition is calculated by comparing the edema in the treated groups to the control group.

Carrageenan-Induced Rat Paw Edema

This is a classic model for evaluating systemic anti-inflammatory effects.

  • Animal Model: Male Wistar rats are used.[5]

  • Induction of Inflammation: Edema is induced by injecting a solution of carrageenan into the subplantar tissue of the rat's hind paw.

  • Treatment: this compound is administered orally at various doses before the carrageenan injection. A control group receives the vehicle, and a positive control group is treated with indomethacin.

  • Measurement: The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Studies with RAW 264.7 Macrophages

These studies are crucial for elucidating the molecular mechanisms of action.

  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The cells are pre-treated with this compound acetate for a specific duration before LPS stimulation.

  • Analysis: Various endpoints are measured to assess the inflammatory response, including:

    • Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA.

    • NF-κB Activation: The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation of key proteins like IκB-α and p65 using Western blotting.

    • COX-2 Expression and Activity: The expression of cyclooxygenase-2 (COX-2) mRNA is measured by RT-PCR, and its activity can be determined by measuring the production of prostaglandins.

Mechanism of Action: this compound Acetate and the NF-κB Signaling Pathway

This compound acetate has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3] Upon stimulation by LPS, this compound acetate inhibits the activation of NF-κB and its upstream signaling components.[1][2] This leads to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB.[1][2] As a result, the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and the expression and activity of COX-2 are reduced.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK CacalolAcetate This compound Acetate CacalolAcetate->IKK Inhibits IkBa IκB-α Phosphorylation CacalolAcetate->IkBa Inhibits p65 p65 Phosphorylation CacalolAcetate->p65 Inhibits IKK->IkBa IkBa->p65 NFkB NF-κB Activation p65->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Expression and Activity NFkB->COX2

Caption: this compound Acetate's inhibition of the NF-κB pathway.

Experimental Workflow Overview

The general workflow for evaluating the anti-inflammatory properties of this compound and this compound acetate involves a combination of in vivo and in vitro experiments.

G Start Compound Isolation (this compound / this compound Acetate) InVivo In Vivo Models (TPA, Carrageenan) Start->InVivo InVitro In Vitro Models (RAW 264.7 Macrophages) Start->InVitro Edema Measure Edema Inhibition InVivo->Edema Mechanism Elucidate Mechanism (NF-κB Pathway) InVitro->Mechanism Cytokine Measure Cytokine and COX-2 Inhibition InVitro->Cytokine Data Data Analysis and Comparison Edema->Data Mechanism->Data Cytokine->Data

Caption: General workflow for anti-inflammatory evaluation.

Conclusion

Both this compound and its acetate derivative demonstrate significant anti-inflammatory properties. This compound acetate appears to be a potent inhibitor of inflammation in the TPA-induced mouse ear edema model, with a 70.3% inhibition.[1][2][3] While a direct comparison under identical conditions is lacking, this compound also showed dose-dependent anti-inflammatory activity in the same model, albeit with a lower maximum inhibition at the tested doses.[6]

The elucidation of this compound acetate's mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for its further development as an anti-inflammatory agent.[1][2][3] Future research should focus on direct, side-by-side comparisons of this compound and this compound acetate in a wider range of inflammatory models to fully characterize their relative potency and therapeutic potential.

References

Unveiling the Pro-Apoptotic Potential of Cacalol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cacalol, a naturally occurring sesquiterpene, has demonstrated significant pro-apoptotic effects in various cancer cell lines, positioning it as a promising candidate for further investigation in drug development. This guide provides a comprehensive comparison of this compound's performance across different cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of this potent compound.

Quantitative Analysis of this compound's Pro-Apoptotic Efficacy

The pro-apoptotic activity of this compound and its derivative, this compound Acetate, has been evaluated in breast and cervical cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a clear comparison of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 ValueKey Observations
This compoundMDA-MB-231Triple-Negative Breast CancerNot explicitly definedInduces apoptosis through the Akt-SREBP-FAS pathway.[1][2][3]
This compoundMCF-7Estrogen Receptor-Positive Breast CancerNot explicitly definedInduces apoptosis; synergistic effects observed with chemotherapeutic drugs.[1]
This compound AcetateHeLaCervical Cancer102.72 µMInduces apoptosis via caspase-3 activation.[1]

Deciphering the Molecular Mechanism: The Akt-SREBP-FAS Signaling Pathway

This compound exerts its pro-apoptotic effects in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[1][2][3] This intricate cascade ultimately leads to the activation of key executioner proteins in the apoptotic process. This compound treatment has been shown to suppress the phosphorylation of Akt, a critical kinase that promotes cell survival.[2] This inhibition of Akt activity leads to a downstream reduction in the expression of Sterol Regulatory Element-Binding Protein (SREBP), a transcription factor that governs the expression of Fatty Acid Synthase (FAS).[1][2][3] The downregulation of FAS is a crucial step in this compound-induced apoptosis, which culminates in the activation of Death-Associated Protein Kinase 2 (DAPK2) and caspase-3, leading to programmed cell death.[1][3]

This compound Apoptosis Signaling Pathway This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS SREBP->FAS upregulates DAPK2 DAPK2 FAS->DAPK2 activates Caspase3 Caspase-3 DAPK2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow: A Blueprint for Investigation

The following diagram outlines a typical experimental workflow for validating the pro-apoptotic effects of this compound in a given cell line. This standardized process ensures reproducibility and allows for a systematic evaluation of the compound's efficacy.

Experimental Workflow for this compound's Pro-Apoptotic Effects cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Mechanism of Action cluster_3 Data Analysis CellCulture 1. Cell Line Seeding (e.g., MCF-7, MDA-MB-231, HeLa) Treatment 2. Treatment with this compound (various concentrations) CellCulture->Treatment MTT 3a. MTT Assay (Cell Viability/IC50) Treatment->MTT AnnexinV 3b. Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV TUNEL 3c. TUNEL Assay (DNA Fragmentation) Treatment->TUNEL CaspaseAssay 3d. Caspase Activity Assay (e.g., Caspase-3) Treatment->CaspaseAssay WesternBlot 4. Western Blot Analysis (e.g., Akt, SREBP, FAS, Caspases) Treatment->WesternBlot DataAnalysis 5. Quantitative & Qualitative Analysis MTT->DataAnalysis AnnexinV->DataAnalysis TUNEL->DataAnalysis CaspaseAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Standard experimental workflow for apoptosis validation.

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) and human cervical cancer cell line (HeLa) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound or this compound Acetate is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells for specified time periods (e.g., 24, 48 hours).

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired time.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Harvest the treated and untreated cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

TUNEL Assay for DNA Fragmentation
  • Fix the treated and untreated cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

  • Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.

  • Wash the cells with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescently labeled fragmented DNA.

Western Blot Analysis
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, SREBP, FAS, DAPK2, Caspase-3, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of this compound's pro-apoptotic effects and the methodologies to validate them. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of this promising natural compound.

References

In Vivo Validation of Cacalol's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Cacalol and its derivative, this compound Acetate, against relevant alternatives in preclinical models of cancer and inflammation. The information is compiled from published experimental data to support further research and development.

Anti-Cancer Effects of this compound

This compound has demonstrated significant anti-cancer activity in in vivo models, particularly in breast cancer. Its therapeutic efficacy has been compared with standard chemotherapeutic agents, highlighting its potential as a standalone or synergistic treatment.

Comparative Efficacy in a Breast Cancer Xenograft Model

In a widely used preclinical model of breast cancer, this compound was shown to significantly suppress tumor growth. The study utilized a xenograft model where human breast cancer cells were implanted in immunodeficient mice.

Table 1: Comparison of this compound and Taxol in a Xenograft Mouse Model of Breast Cancer

Treatment GroupDosage and AdministrationTumor Growth InhibitionKey Findings
This compound 30 mg/kg b.w., intraperitoneally every 4 days for 3 weeksSignificant suppression of tumor growthThis compound impairs mammary tumor growth by blocking the expression of the fatty acid synthase (FAS) gene.[1]
Taxol (low dose) + this compound Not specifiedSignificantly suppressed tumor growthDemonstrates a synergistic effect between this compound and a standard chemotherapeutic agent.[1]
Vehicle Control Not specified-Allowed for the baseline measurement of tumor growth.
Experimental Protocol: Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative (ER-, PR-, HER2-).

  • Animal Model: NCr homozygous athymic (nude) mice (eight weeks-old).[2]

  • Tumor Induction: An aliquot of 2x10^6 MDA-MB-231 cells suspended in 200 µL of PBS were injected subdermally in the right thigh of each animal.[2]

  • Treatment: Once tumors reached a volume of ~200–230 mm³, animals were randomized into treatment groups. This compound (30 mg/kg b.w.) was administered intraperitoneally every 4 days for 3 weeks.[1]

  • Tumor Growth Measurement: Tumor volume was monitored three times weekly and calculated using the formula: π/6 x (larger diameter) x (smaller diameter)².[2]

Signaling Pathway: Akt-SREBP-FAS Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by modulating the Akt-SREBP-FAS signaling pathway.[1][3] This pathway is crucial for lipogenesis, which is often upregulated in cancer cells to support rapid proliferation. By inhibiting this pathway, this compound leads to apoptosis (programmed cell death) of cancer cells.

Akt_SREBP_FAS_Pathway cluster_legend Legend Akt Akt SREBP1 SREBP-1 Akt->SREBP1 FAS FAS SREBP1->FAS Apoptosis Apoptosis FAS->Apoptosis This compound This compound This compound->Akt key1 Inhibition key2 Activation

Caption: this compound inhibits the Akt-SREBP-FAS pathway, leading to apoptosis.

Anti-Inflammatory Effects of this compound Acetate

This compound Acetate, a derivative of this compound, has demonstrated potent anti-inflammatory properties in in vivo models of acute inflammation.

Comparative Efficacy in a TPA-Induced Mouse Ear Edema Model

Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse's ear induces a strong inflammatory response, characterized by edema (swelling). This model is commonly used to screen for anti-inflammatory drugs.

Table 2: Comparison of this compound Acetate and Indomethacin in TPA-Induced Mouse Ear Edema

Treatment GroupDosage and AdministrationEdema InhibitionKey Findings
This compound Acetate Not specified70.3%Demonstrates significant topical anti-inflammatory activity.[4]
Indomethacin Not specifiedEffective (data not specified)A standard nonsteroidal anti-inflammatory drug (NSAID) used as a positive control.[5]
Vehicle Control Not specified-Allows for the measurement of the maximal inflammatory response.
Experimental Protocol: TPA-Induced Mouse Ear Edema
  • Animal Model: Balb/c mice (5 weeks old).[6]

  • Inflammation Induction: A solution of 0.4 nmol TPA in acetone was topically applied to the inner and outer surfaces of the right ear.[6]

  • Treatment: this compound Acetate was applied topically to the ear. While the exact dose from the primary this compound Acetate study is not specified in the provided abstracts, similar studies use doses in the range of 0.1 to 1 mg/ear.[7]

  • Edema Measurement: Ear thickness is measured with a digital micrometer before and at various time points after TPA application. The difference in thickness indicates the extent of edema. Ear punch biopsies can also be weighed to quantify the inflammatory response.[8]

Signaling Pathway: NF-κB Pathway Inhibition by this compound Acetate

This compound Acetate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_legend Legend TPA TPA IKK IKK TPA->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation Cacalol_Acetate This compound Acetate Cacalol_Acetate->IKK key1 Inhibition key2 Activation key3 Inhibitory Complex

Caption: this compound Acetate inhibits the NF-κB pathway, reducing inflammation.

References

Cross-Validation of Cacalol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted mechanism of action of a compound is critical for its therapeutic application. Cacalol, a naturally occurring sesquiterpene, has demonstrated significant potential across several biological domains, primarily as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides a comparative analysis of this compound's performance against other established compounds, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a comprehensive understanding of its therapeutic promise.

Core Mechanisms of Action

This compound and its derivatives, such as this compound acetate, exert their effects through multiple signaling pathways:

  • Anti-Inflammatory Activity: The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. By regulating this pathway, this compound and its acetate form can reduce the expression of pro-inflammatory mediators like COX-2.[1][2]

  • Antioxidant Activity: this compound is a potent antioxidant, effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in various pathological conditions.[3][4]

  • Anticancer Activity: this compound's anticancer properties are multifaceted, involving:

    • Induction of Apoptosis: It triggers programmed cell death through the activation of caspase-3.[3]

    • Inhibition of Fatty Acid Synthase (FAS): this compound can block the expression of the FAS gene by modulating the Akt-SREBP signaling pathway, thereby interfering with cancer cell metabolism.[5][6]

    • Inhibition of Tubulin Polymerization: An oxidized form of this compound has been shown to covalently bind to α-tubulin, disrupting microtubule formation and arresting the cell cycle.[7][8]

Comparative Performance Data

To contextualize the efficacy of this compound, its performance metrics are compared with those of other relevant compounds across its key mechanisms of action.

Anti-inflammatory and Anticancer Activity
CompoundTarget Cell LineAssayIC50 ValueReference
This compound acetate HeLaAntiproliferation102.72 µM[1][3]
Indole-3-carbinol (I3C)HeLaAntiproliferation150 µM[1][3]
This compound Rat Brain HomogenateLipid Peroxidation Inhibition40 nM[4]
α-tocopherolRat Brain HomogenateLipid Peroxidation Inhibition>4 µM[4]
CatechinRat Brain HomogenateLipid Peroxidation Inhibition>4 µM[4]
IndomethacinAGS (Gastric Cancer)Antiproliferation0.5 mM[9]
Curcumin Analog (BAT3)SF268 (Glioma)Antiproliferation3.3 µM[10]
Curcumin Analog (EF31)-IκB kinase β inhibition~1.92 µM[11]
Antioxidant Capacity
CompoundAssayAntioxidant ValueReference
This compound DPPHHigh activity[4]
Raw Cacao PowderORAC~95,500 µmol TE/100g[12]
MyricetinORAC-EPR3.2 TEU[6]
CatechinORAC-EPR0.96 TEU[6]
EpicatechinORAC-EPR0.94 TEU[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a general workflow for its cross-validation.

cluster_0 This compound's Multifaceted Mechanism of Action cluster_1 Anti-inflammatory cluster_2 Antioxidant cluster_3 Anticancer This compound This compound / this compound Acetate NFkB NF-κB Pathway Inhibition This compound->NFkB Inhibits Scavenging Radical Scavenging This compound->Scavenging Akt Akt-SREBP-FAS Pathway This compound->Akt Inhibits Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 Activates COX2 ↓ COX-2 Expression NFkB->COX2 Inflammation ↓ Inflammation COX2->Inflammation ROS Reactive Oxygen Species (ROS) OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Scavenging->ROS Neutralizes Apoptosis ↑ Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Caspase3->Apoptosis

Caption: this compound's mechanism of action.

cluster_0 Experimental Workflow for Cross-Validation cluster_1 Examples of In Vitro Assays cluster_2 Examples of Cell-Based Assays cluster_3 Examples of In Vivo Models start Hypothesis: This compound has a specific mechanism of action in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis & Comparison in_vitro->data_analysis enzymatic Enzymatic Assays (e.g., Kinase Assays) binding Binding Assays (e.g., Tubulin Binding) antioxidant_assays Antioxidant Assays (DPPH, ORAC) cell_based->data_analysis viability Cell Viability/Proliferation (MTT, WST-8) reporter Reporter Gene Assays (NF-κB Luciferase) western Western Blot (Protein Expression) flow Flow Cytometry (Apoptosis, Cell Cycle) in_vivo In Vivo Models in_vivo->data_analysis edema Edema Models (TPA, Carrageenan) xenograft Tumor Xenograft Models data_analysis->in_vivo If promising conclusion Mechanism Validation data_analysis->conclusion

Caption: Experimental workflow for validation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound.

NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound or test compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in untreated, stimulated cells to determine the percent inhibition.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (1 mM)

  • This compound or test compound

  • Nocodazole (as a depolymerization control)

  • Paclitaxel (as a polymerization control)

  • 96-well microplate, pre-warmed to 37°C

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm at 37°C

Procedure:

  • Preparation: Prepare solutions of this compound, nocodazole, and paclitaxel in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a pre-warmed 96-well plate, add the general tubulin buffer and GTP.

  • Addition of Compounds: Add the test compounds or controls to the designated wells.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm or 450 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the control samples to determine the inhibitory or enhancing effect on tubulin polymerization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound or test compound at various concentrations

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Addition of Compound: Add an equal volume of the test compound or control solution to the wells. A blank containing only methanol and DPPH should also be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.

This comparative guide provides a foundational understanding of this compound's mechanisms of action, benchmarks its performance against relevant alternatives, and offers detailed experimental protocols to aid in further research and development. The multifaceted nature of this compound underscores its potential as a promising therapeutic agent in various disease contexts.

References

A Comparative Analysis of Cacalol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Cacalol, a sesquiterpene with significant therapeutic potential. The choice of extraction technique is paramount as it directly influences the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This document outlines conventional and modern extraction approaches, presenting available quantitative data and detailed experimental protocols to inform laboratory and industrial-scale applications.

Quantitative Comparison of Extraction Methods

While direct comparative studies detailing the efficiency of various extraction methods for this compound are limited, this section summarizes the available data for conventional methods and provides an inferred comparison with modern techniques based on their documented efficacy for structurally similar sesquiterpenes and other phytochemicals.

Extraction MethodSolvent(s)Plant PartYield (%)PurityExtraction TimeTemperaturePressureNotes
Conventional Solvent Extraction Petroleum Ether, Hexane, Ethyl AcetateRoots and Rhizomes0.002% - 1.7%High (after crystallization)Hours to DaysRoom Temperature to Boiling Point of SolventAtmosphericYields are based on specific protocols and may vary.[1][2]
Soxhlet Extraction (Inferred) Hexane, EthanolRoots and RhizomesPotentially Higher than MacerationModerate to High6 - 24 hoursBoiling Point of SolventAtmosphericOffers more exhaustive extraction than simple maceration but can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) (Inferred) Ethanol, Methanol, AcetoneRoots and RhizomesPotentially HighModerate to High15 - 60 minutesRoom Temperature to ~60°CAtmosphericSignificantly reduces extraction time and solvent consumption; cavitation enhances mass transfer.
Microwave-Assisted Extraction (MAE) (Inferred) Ethanol, MethanolRoots and RhizomesPotentially HighModerate to High5 - 30 minutes50 - 100°CAtmospheric to ModerateRapid heating can improve efficiency but risks thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) (Inferred) Supercritical CO₂ (+ Ethanol as co-solvent)Roots and RhizomesPotentially High and SelectiveHigh1 - 4 hours40 - 80°C100 - 400 bar"Green" technology offering high selectivity and solvent-free extracts.

Experimental Protocols

Conventional Solvent Extraction (Documented for this compound)

This protocol is based on methodologies reported in the literature for the extraction of this compound from Psacalium decompositum.[1][2]

Materials and Equipment:

  • Dried and ground roots and rhizomes of Psacalium decompositum

  • Petroleum ether (or Hexane and Ethyl Acetate)

  • Pentane

  • Rotary evaporator

  • Chromatography column (optional, for purification)

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus

Procedure:

  • The ground plant material (e.g., 500 g) is macerated in a suitable volume of petroleum ether at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • The mixture is filtered, and the solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • For further purification, the crude extract can be subjected to column chromatography.

  • This compound is then crystallized from a solvent mixture such as pentane-hexane to obtain white crystals.

Ultrasound-Assisted Extraction (UAE) (Generalized Protocol)

This generalized protocol is based on the successful application of UAE for the extraction of various phytochemicals from plant matrices.

Materials and Equipment:

  • Dried and ground roots and rhizomes of Psacalium decompositum

  • Selected solvent (e.g., ethanol, methanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A known quantity of the powdered plant material is suspended in the chosen solvent in a flask.

  • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

  • The mixture is subjected to ultrasonication for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).

  • Following extraction, the mixture is filtered to separate the solid residue from the extract.

  • The solvent is removed from the filtrate using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE) (Generalized Protocol)

This generalized protocol is based on the principles of MAE for natural product extraction.

Materials and Equipment:

  • Dried and ground roots and rhizomes of Psacalium decompositum

  • Microwave-transparent solvent (e.g., ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • The powdered plant material is mixed with the extraction solvent in a microwave-safe vessel.

  • The vessel is placed in the microwave extractor.

  • The microwave irradiation is applied at a set power (e.g., 500 W) and for a specific time (e.g., 15 minutes), with temperature control to prevent overheating.

  • After extraction, the mixture is allowed to cool and then filtered.

  • The solvent is evaporated from the filtrate to yield the crude extract.

Supercritical Fluid Extraction (SFE) (Generalized Protocol)

This protocol outlines the general steps for SFE, a green extraction technique.

Materials and Equipment:

  • Dried and ground roots and rhizomes of Psacalium decompositum

  • Supercritical fluid extractor

  • CO₂ cylinder

  • Co-solvent pump and solvent (e.g., ethanol)

  • Collection vials

Procedure:

  • The ground plant material is packed into the extraction vessel.

  • The vessel is sealed and placed within the SFE system.

  • CO₂ is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., 60°C and 300 bar).

  • A co-solvent like ethanol may be added to the supercritical CO₂ to modify its polarity and enhance the extraction of this compound.

  • The supercritical fluid containing the dissolved this compound passes through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

  • The extracted this compound is collected from the separator.

Visualizing the Experimental Workflow and Biological Pathway

To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and its known signaling pathway in cancer cells.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Downstream Processing p1 Psacalium decompositum (Roots and Rhizomes) p2 Drying p1->p2 p3 Grinding p2->p3 e1 Conventional Solvent Extraction p3->e1 e2 Ultrasound-Assisted Extraction (UAE) p3->e2 e3 Microwave-Assisted Extraction (MAE) p3->e3 e4 Supercritical Fluid Extraction (SFE) p3->e4 d1 Filtration e1->d1 e2->d1 e3->d1 e4->d1 d2 Solvent Evaporation d1->d2 d3 Purification (e.g., Chromatography) d2->d3 d4 Crystallization d3->d4 output output d4->output Pure this compound

Caption: Experimental workflow for this compound extraction.

G cluster_pathway Akt-SREBP-FAS Signaling Pathway This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS SREBP->FAS promotes transcription Apoptosis Apoptosis FAS->Apoptosis inhibition leads to

References

Unveiling the Potent Biological Activities of Cacalol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cacalol, a sesquiterpene naturally found in plants of the Psacalium genus, and its derivatives have emerged as promising scaffolds in the quest for novel therapeutic agents. Exhibiting a spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, these compounds are the subject of intense scientific scrutiny. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid researchers in the development of new and more potent drug candidates.

Anticancer Activity: A Focus on Apoptosis Induction

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, with this compound acetate, in particular, demonstrating significant cytotoxic effects against cervical cancer cells (HeLa). A key aspect of its mechanism of action is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Comparative Cytotoxicity of this compound Derivatives

The modification of the hydroxyl group in the this compound core has been shown to influence its anticancer potency. For instance, acetylation of this compound to this compound acetate enhances its cytotoxic activity.

CompoundCell LineIC50 (µM)Reference
This compound AcetateHeLa102.72[1][1]
Indole-3-carbinol (Control)HeLa150[1][1]

Table 1: Comparative cytotoxic activity of this compound acetate and a control compound against the HeLa cervical cancer cell line.

Signaling Pathway: Caspase-3 Mediated Apoptosis

The pro-apoptotic effect of this compound acetate in HeLa cells is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This activation leads to the cleavage of cellular substrates, ultimately resulting in cell death.

Apoptosis Induction by this compound Acetate in HeLa Cells Cacalol_Acetate This compound Acetate HeLa_Cells HeLa Cells Cacalol_Acetate->HeLa_Cells Treatment Caspase3_Activation Caspase-3 Activation HeLa_Cells->Caspase3_Activation Induces Apoptosis Apoptosis Caspase3_Activation->Apoptosis Leads to

Figure 1: Signaling pathway of this compound acetate-induced apoptosis in HeLa cells.

Anti-inflammatory Properties: Targeting the NF-κB Pathway

This compound and its derivatives have demonstrated significant anti-inflammatory properties. This activity is crucial in the context of many chronic diseases where inflammation plays a central role.

Comparative Anti-inflammatory Activity

Studies comparing this compound and its naturally occurring oxidized derivative, cacalone, have revealed important structure-activity relationships. In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, both compounds exhibited dose-dependent anti-inflammatory effects, with cacalone showing greater potency.[2][3] More recently, this compound acetate was shown to produce a 70.3% inhibition in the same TPA-induced edema model.[4]

CompoundAssayDoseInhibition (%)Reference
This compoundTPA-induced ear edemaDose-dependentSignificant[2][3]
CacaloneTPA-induced ear edemaDose-dependentMore potent than this compound[2][3]
This compound AcetateTPA-induced ear edema-70.3[4]

Table 2: Comparative anti-inflammatory activity of this compound derivatives.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory mechanism of this compound acetate has been elucidated, showing its ability to inhibit the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound acetate can effectively reduce the inflammatory response.

Anti-inflammatory Action of this compound Acetate Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Activates Proinflammatory_Mediators Pro-inflammatory Mediators NFkB_Pathway->Proinflammatory_Mediators Induces Expression of Inflammation Inflammation Proinflammatory_Mediators->Inflammation Cacalol_Acetate This compound Acetate Cacalol_Acetate->NFkB_Pathway Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound acetate.

Antioxidant Potential: Scavenging Free Radicals

The antioxidant activity of this compound and its derivatives contributes to their overall therapeutic potential by mitigating oxidative stress, a key factor in various pathologies.

Comparative Antioxidant Activity

While comprehensive quantitative data for a wide range of this compound derivatives is still under investigation, the inherent antioxidant properties of the this compound scaffold are recognized.[5] The phenolic hydroxyl group is a key contributor to this activity. Further studies are needed to establish a clear SAR for the antioxidant effects of different derivatives.

CompoundAssayIC50/ActivityReference
This compound-Antioxidant activity reported[5]
This compound Acetate-Antioxidant activity reported[1]

Table 3: Antioxidant activity of this compound and this compound acetate.

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with this compound Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Formazan Crystal Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Figure 3: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This in vivo assay evaluates the topical anti-inflammatory activity of compounds.

  • Animal Model: Use male ICR mice.

  • Induction of Edema: Apply a solution of TPA (1 µ g/ear ) in acetone to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Compound Application: Apply the test compound (this compound derivative) dissolved in a suitable vehicle to the right ear shortly after TPA application.

  • Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and punch out circular sections from both ears. Weigh the ear punches to determine the increase in weight due to inflammation.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Reagent Preparation: Prepare a solution of DPPH in methanol.

  • Reaction Mixture: Add different concentrations of the this compound derivative to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives reveals that modifications to the core structure can significantly impact their biological activities. The enhanced anticancer activity of this compound acetate and the superior anti-inflammatory potency of cacalone provide valuable insights for the design of future analogs. Further research should focus on synthesizing a broader range of derivatives with modifications at various positions of the this compound scaffold and evaluating their activities in a comprehensive panel of in vitro and in vivo assays. This systematic approach will be instrumental in identifying lead compounds with improved efficacy and selectivity for development as novel therapeutic agents.

References

A Head-to-Head Comparison of Cacalol and Parthenolide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of natural compounds with therapeutic potential is a burgeoning field. This guide provides a detailed head-to-head comparison of two such compounds, Cacalol and Parthenolide, focusing on their anti-inflammatory and anti-cancer properties. We present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: this compound vs. Parthenolide

FeatureThis compoundParthenolide
Compound Type SesquiterpeneSesquiterpene Lactone
Primary Source Psacalium decompositumTanacetum parthenium (Feverfew)
Key Biological Activities Anti-inflammatory, Antioxidant, AnticancerAnti-inflammatory, Anticancer
Primary Mechanism of Action Inhibition of NF-κB and Akt-SREBP-FAS pathwaysInhibition of NF-κB (via IKK) and STAT3 signaling pathways

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison of the efficacy of this compound and Parthenolide, the following tables summarize key quantitative data from various experimental studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound (or its acetate) IC50 (µM)Parthenolide IC50 (µM)
HeLaCervical Cancer102.72[1]8.42 ± 0.76[2]
MCF-7Breast CancerGrowth inhibition observed, specific IC50 not reported[3][4]9.54 ± 0.82[2]
MDA-MB-231Breast CancerGrowth inhibition observed, specific IC50 not reported[3][4]~6-9[5]
A549Lung CancerNot Reported4.3[6]
GLC-82Lung CancerNot Reported6.07 ± 0.45[7]

Note: Lower IC50 values indicate greater potency. Direct comparison is limited by the availability of data for this compound on identical cell lines.

Table 2: Anti-inflammatory and Antioxidant Activity
AssayThis compoundParthenolide
NF-κB Inhibition Inhibits phosphorylation of IκB-α and p65[8]Directly inhibits IκB Kinase (IKK)[5][9]
STAT3 Inhibition Not ReportedInhibits STAT3 phosphorylation
Antioxidant Activity (DPPH Assay) Potent free radical scavenger[1]Exhibits both antioxidant and pro-oxidant effects depending on context
Antioxidant Activity (ABTS Assay) Potent free radical scavenger[1]Exhibits both antioxidant and pro-oxidant effects depending on context

Signaling Pathways and Mechanisms of Action

Both this compound and Parthenolide exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_this compound This compound Inhibition cluster_parthenolide Parthenolide Inhibition Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates This compound This compound IkB IκBα This compound->IkB Inhibits Phosphorylation NFkB_active Active NF-κB This compound->NFkB_active Inhibits p65 Phosphorylation Parthenolide Parthenolide Parthenolide->IKK Inhibits IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_p Phosphorylated IκBα NFkB_p->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

NF-κB signaling pathway and points of inhibition.

Parthenolide directly targets the IκB Kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[5][9] this compound acetate has been shown to inhibit the phosphorylation of both IκB-α and the p65 subunit of NF-κB, suggesting its intervention is also upstream in the pathway, though a direct interaction with IKK has not been explicitly demonstrated.[8]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, survival, and inflammation. Parthenolide is a known inhibitor of this pathway.

STAT3_Pathway cluster_parthenolide Parthenolide Inhibition Parthenolide Parthenolide JAK JAK Parthenolide->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Genes Target Gene Expression (Proliferation, Survival) Nucleus->Genes Induces

STAT3 signaling pathway and inhibition by Parthenolide.

Parthenolide has been shown to inhibit the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and translocation to the nucleus to regulate gene expression. The effect of this compound on the STAT3 pathway has not been extensively reported.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of two compounds.

Experimental_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models This compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB, Cytokine levels) This compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->Antioxidant Parthenolide Parthenolide Parthenolide->Cytotoxicity Parthenolide->AntiInflammatory Parthenolide->Antioxidant WesternBlot Western Blot (NF-κB, STAT3, Akt pathways) Cytotoxicity->WesternBlot AntiInflammatory->WesternBlot KinaseAssay IKK Kinase Assay WesternBlot->KinaseAssay CancerModel Cancer Xenograft Model WesternBlot->CancerModel InflammationModel Inflammation Model (e.g., Carrageenan-induced paw edema) KinaseAssay->InflammationModel DataAnalysis Data Analysis and Comparative Assessment InflammationModel->DataAnalysis CancerModel->DataAnalysis

A generalized experimental workflow for comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Parthenolide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB and STAT3 Activation

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound or Parthenolide, followed by stimulation with an appropriate agent (e.g., TNF-α for NF-κB, IL-6 for STAT3). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT3, total STAT3, or a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of this compound or Parthenolide to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

ABTS Radical Cation Decolorization Assay

This is another common assay to determine the antioxidant capacity of a compound.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition of absorbance.

Conclusion

Both this compound and Parthenolide demonstrate significant potential as anti-inflammatory and anti-cancer agents. Parthenolide's mechanisms of action, particularly its inhibition of the NF-κB and STAT3 pathways, are well-characterized. This compound also shows promise through its modulation of the NF-κB and Akt-SREBP-FAS pathways. However, a more comprehensive understanding of this compound's specific molecular targets and its efficacy across a broader range of cancer cell lines is needed for a more complete head-to-head comparison. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the therapeutic potential of these and other natural compounds.

References

Preclinical Insights into Cacalol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Human Clinical Trial Data: A comprehensive search for clinical trial data on Cacalol yielded no registered or published human studies. Therefore, this comparative guide focuses on the available preclinical data from in vitro and in vivo (animal) studies to provide an objective overview of its potential as an anti-cancer agent.

Executive Summary

This compound, a natural sesquiterpene, and its acetylated derivative, this compound Acetate, have demonstrated notable anti-cancer properties in preclinical models.[1][2][3] These compounds exhibit a multi-faceted mechanism of action, primarily centered on the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.[4][5] This guide provides a comparative analysis of the preclinical data for this compound and its derivative against other relevant compounds, offering insights for researchers and drug development professionals.

Mechanism of Action: A Dual Approach

Preclinical studies have elucidated two primary mechanisms of action for this compound.

Firstly, in the high-oxidant environment characteristic of cancer cells, this compound is converted to its oxidized form, methylenecyclohexadienone (MTC).[6] MTC then acts as an inhibitor of tubulin polymerization by irreversibly binding to the Cys347 residue in α-tubulin.[6] This disruption of the microtubule system is a well-established target for many successful chemotherapeutic agents.

Secondly, this compound has been shown to modulate the Akt-SREBP-FAS signaling pathway.[4][5] By suppressing this pathway, this compound inhibits the expression of the fatty acid synthase (FAS) gene, a key enzyme in lipid metabolism that is often overexpressed in cancer cells.[4][5] This ultimately leads to the activation of pro-apoptotic proteins such as DAPK2 and caspase-3, culminating in apoptosis.[4][5] this compound Acetate has also been shown to induce apoptosis via caspase-3 activation.[1][3][7][8][9][10]

A diagram illustrating the proposed mechanism of action of this compound is presented below.

G cluster_0 Cancer Cell Environment (High ROS) cluster_1 Akt-SREBP-FAS Signaling Pathway This compound This compound MTC Methylenecyclohexadienone (MTC) (Oxidized this compound) This compound->MTC Oxidation Tubulin α-tubulin (Cys347) MTC->Tubulin Covalent Binding Inhibition Inhibition MTC->Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition->Microtubule Akt Akt SREBP SREBP Akt->SREBP FAS FAS Gene Expression SREBP->FAS Apoptosis Apoptosis FAS->Apoptosis Inhibition of leads to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 DAPK2 DAPK2 Activation Apoptosis->DAPK2 Cacalol_2 This compound Cacalol_2->Akt Inhibits

Caption: Proposed dual mechanism of action for this compound in cancer cells.

Comparative Preclinical Efficacy

The anti-cancer effects of this compound and its derivatives have been compared with other agents in preclinical studies, notably Indole-3-carbinol (I3C), a natural compound with known anti-cancer properties.

CompoundCell LineAssayKey FindingsReference
This compound Acetate HeLaProliferationIC50: 102.72 µM[7][10]
Indole-3-carbinol (I3C) HeLaProliferationIC50: 150 µM[7][10]
This compound Acetate HeLaMigrationInhibited cell migration more effectively than I3C[1]
Indole-3-carbinol (I3C) HeLaMigrationLess effective at inhibiting cell migration compared to this compound Acetate[1]
This compound Breast Cancer CellsProliferationStrong anti-proliferative effect[4][5]
This compound + Taxol/Cyclophosphamide Breast Cancer CellsApoptosisSynergistic induction of apoptosis[4][5]

In a xenograft nude mouse model of breast cancer, intraperitoneal or oral administration of this compound significantly suppressed tumor growth.[4][5]

Experimental Protocols

The following provides a general overview of the experimental methodologies employed in the cited preclinical studies. For detailed protocols, direct reference to the cited literature is recommended.

Cell Proliferation Assay
  • Cell Lines: HeLa, Breast Cancer Cell Lines (e.g., MDA-MB-231).

  • Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (this compound, this compound Acetate, I3C) or vehicle control for a specified duration (e.g., 48 hours). Cell viability is assessed using methods such as the MTT assay or crystal violet staining. The half-maximal inhibitory concentration (IC50) is then calculated.

Apoptosis Assay
  • Methodology: Apoptosis can be evaluated through various methods, including:

    • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

    • Western Blot Analysis: To measure the expression levels of key apoptotic proteins such as Caspase-3 and DAPK2. Cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.

Cell Migration Assay (Wound Healing Assay)
  • Methodology: A "wound" or scratch is created in a confluent monolayer of cells. The cells are then treated with the test compounds. The rate of wound closure is monitored and quantified over time using microscopy to assess the inhibitory effect of the compounds on cell migration.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Methodology: Human cancer cells are injected into the mice to induce tumor formation. Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal or oral administration) or a control vehicle. Tumor size and growth are monitored over a set period.

The experimental workflow for a typical preclinical evaluation is depicted below.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis A Cancer Cell Lines B Treatment with this compound / Alternatives A->B C Proliferation Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Western Blot) B->D E Migration Assay (e.g., Wound Healing) B->E I IC50 Calculation C->I J Statistical Analysis D->J E->J F Xenograft Mouse Model G Treatment with this compound F->G H Tumor Growth Measurement G->H H->J

Caption: General experimental workflow for preclinical evaluation of this compound.

Concluding Remarks for Researchers

The existing preclinical data on this compound and this compound Acetate are promising, suggesting potential anti-cancer activity through multiple mechanisms. The demonstrated efficacy in both in vitro and in vivo models, particularly the synergistic effects with established chemotherapeutics, warrants further investigation.[4][5] However, the complete absence of human clinical trial data is a significant limitation. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile that could support a potential transition to Phase I clinical trials. The comparative data with I3C suggests that this compound Acetate may have a superior anti-proliferative and anti-migratory profile in certain cancer cell lines.[1] These findings provide a strong rationale for continued research and development of this compound and its derivatives as potential novel anti-cancer agents.

References

Safety Operating Guide

Navigating Chemical Disposal: Procedures for Cacodylic Acid and Catechol

Author: BenchChem Technical Support Team. Date: December 2025

A critical note for laboratory personnel: The chemical "Cacalol" is not a recognized compound and is likely a typographical error. Given the importance of accurate chemical handling for laboratory safety, this guide provides detailed disposal procedures for two probable intended substances: Cacodylic Acid and Catechol . Both are hazardous materials requiring strict disposal protocols. Adherence to the following procedures is essential for ensuring personal safety and environmental protection.

Section 1: Cacodylic Acid Disposal

Cacodylic acid and its salts are organoarsenic compounds that are highly toxic, carcinogenic, and pose a significant environmental hazard.[1][2][3] Extreme caution must be exercised during handling and disposal.

Immediate Safety and Handling Protocols

Before handling Cacodylic Acid, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE) Summary

Protective GearSpecification
Gloves Protective gloves required.[4] Nitrile rubber (minimum 0.11mm thickness) is a suitable option.
Eye Protection Safety glasses or a face shield are mandatory.[4]
Lab Coat A lab coat or other protective clothing must be worn.[4]
Respiratory Protection Use a respirator if working with solid cacodylic acid or in a poorly ventilated area.[2]
Step-by-Step Disposal Procedure

All materials contaminated with Cacodylic Acid must be treated as hazardous waste. Do not dispose of Cacodylic Acid down the drain or in regular trash.

  • Waste Collection : Collect all Cacodylic Acid waste, including solutions and any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof, and sealable hazardous waste container.[1][5]

  • Labeling : Clearly label the container with "Hazardous Waste," "Cacodylic Acid," the concentration, and the date of accumulation.

  • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The storage area must have secondary containment to prevent environmental contamination in case of a leak.

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[5] Always follow local, regional, and national hazardous waste regulations.[1]

Spill & Emergency Procedures

In the event of a spill, evacuate the area and ensure proper ventilation. For solids, moisten the spilled material first to prevent dust from becoming airborne.[5] Use a HEPA-filter vacuum or sweep up the material and place it into a suitable, sealed disposal container.[1][5]

Section 2: Catechol Disposal

Catechol (also known as 1,2-dihydroxybenzene) is a toxic and corrosive substance that can cause severe skin and eye damage.[7][8][9][10] It is also suspected of causing genetic defects and may cause cancer.[9][10]

Immediate Safety and Handling Protocols

Work in a designated, well-ventilated area, preferably a chemical fume hood, and wear the appropriate PPE.

Personal Protective Equipment (PPE) Summary

Protective GearSpecification
Gloves Protective gloves are required.[7]
Eye Protection Use safety glasses or a face shield to prevent eye contact.[7][10]
Lab Coat A lab coat or other protective clothing is mandatory.[7]
Respiratory Protection If working with solid catechol or in a poorly ventilated area, use a respirator.[7]
Step-by-Step Disposal Procedure

All materials contaminated with Catechol must be treated as hazardous waste.[7] Do not dispose of Catechol down the drain or in regular trash.[7]

  • Waste Collection : Collect all Catechol waste and contaminated materials in a designated, leak-proof, and sealable hazardous waste container.[7]

  • Labeling : Ensure the container is clearly labeled with "Hazardous Waste," "Catechol," the concentration, and the date of accumulation.[7]

  • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizers, acids, and bases.[7][8] The storage area must have secondary containment.[7]

  • Final Disposal : Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[7] Adhere to all local, regional, and national hazardous waste regulations.[7]

Spill & Emergency Procedures

For spills, avoid generating dust.[7] Moisten the spilled material first to prevent it from becoming airborne.[8] Clean up the spill using an inert absorbent material and place it in a sealed container for disposal.[11][12] Thoroughly clean the spill area with soap and water.[7]

Visual Guide to Hazardous Waste Disposal

The following workflow diagram illustrates the general procedure for the disposal of hazardous chemical waste like Cacodylic Acid and Catechol.

G General Hazardous Chemical Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Chemical Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood collect_waste Collect All Contaminated Materials (Chemicals, Gloves, etc.) fume_hood->collect_waste Generate Waste waste_container Place in a Labeled, Leak-Proof Hazardous Waste Container collect_waste->waste_container store_waste Store Container in a Cool, Dry, Well-Ventilated, Secure Area waste_container->store_waste secondary_containment Ensure Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS or Licensed Hazardous Waste Contractor secondary_containment->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cacalol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cacalol, a naturally occurring sesquiterpene with noted anti-inflammatory, antioxidant, and anti-cancer properties. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe and compliant laboratory environment.

While research suggests this compound exhibits selective activity and may not have significant cytotoxic effects in certain contexts, all biologically active compounds should be handled with care.[1][2] The following personal protective equipment (PPE) and handling guidelines are based on best practices for laboratory safety.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid this compound Safety glasses with side shields or chemical splash gogglesDisposable nitrile glovesN95 or higher-rated respirator (recommended to prevent inhalation of fine particles)Standard laboratory coat
Preparing this compound Solutions Chemical splash gogglesDisposable nitrile glovesRecommended if significant aerosolization is possibleStandard laboratory coat
Handling this compound Solutions Safety glasses with side shieldsDisposable nitrile glovesGenerally not required if handled in a well-ventilated area or fume hoodStandard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesGenerally not requiredStandard laboratory coat

Operational Plan: Handling and Disposal

A systematic approach to the handling and disposal of this compound is essential to prevent contamination and ensure the safety of all laboratory personnel.

Handling Protocol:
  • Preparation: Before commencing work, ensure the designated workspace is clean and uncluttered. It is advisable to cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Always don the appropriate PPE as outlined in the table above before handling this compound in any form.

  • Weighing and Transfer: All weighing and transfer operations of solid this compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling this compound, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces to prevent inadvertent exposure.

Disposal Plan:

All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, including disposable bench paper, gloves, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.[3]

  • Contaminated PPE: Dispose of all contaminated PPE in a designated hazardous waste container.

Experimental Protocol: Investigating the Akt-SREBP-FAS Signaling Pathway

This compound has been shown to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway.[4][5] The following is a generalized methodology for investigating this pathway.

1. Cell Culture and Treatment:

  • Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.
  • Treat cells with varying concentrations of this compound for specified time periods.

2. Western Blot Analysis:

  • Lyse the treated and control cells to extract total protein.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against key proteins in the pathway, such as Akt, phospho-Akt, SREBP-1, and FAS.
  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

3. Immunoprecipitation:

  • Pre-clear cell lysates with Protein G agarose beads.
  • Incubate the supernatant with an anti-SREBP-1 antibody overnight.
  • Add Protein G agarose beads to precipitate the SREBP-1 protein complex.
  • Analyze the precipitate by Western blot to identify interacting proteins.[6]

4. Xenograft Model (In Vivo Studies):

  • Implant breast cancer cells into immunodeficient mice.
  • Administer this compound (e.g., intraperitoneally or orally) to the mice.
  • Monitor tumor growth over time.
  • At the end of the study, excise tumors for immunohistochemical analysis of FAS expression.[4][5]

Visualizing the this compound-Modulated Signaling Pathway

The following diagram illustrates the logical relationship of the Akt-SREBP-FAS signaling pathway as influenced by this compound.

Cacalol_Signaling_Pathway cluster_cellular_processes Cellular Processes This compound This compound Akt Akt This compound->Akt inhibits SREBP SREBP Akt->SREBP activates FAS FAS (Fatty Acid Synthase) SREBP->FAS promotes transcription Apoptosis Apoptosis FAS->Apoptosis inhibition leads to

This compound's inhibitory effect on the Akt-SREBP-FAS pathway.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.

Cacalol_Handling_Workflow start Start prep Prepare Workspace (Clean, Bench Paper) start->prep ppe Don Appropriate PPE prep->ppe weigh Weigh/Transfer Solid this compound (in Fume Hood) ppe->weigh dissolve Prepare this compound Solution weigh->dissolve handle Handle this compound Solution dissolve->handle decontaminate Decontaminate Workspace and Equipment handle->decontaminate wash Wash Hands and Exposed Skin decontaminate->wash dispose Dispose of Waste (Solid, Liquid, PPE) wash->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cacalol
Reactant of Route 2
Reactant of Route 2
Cacalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.